2-Oxaspiro[4.5]decan-1-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-oxaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-9(6-7-11-8)4-2-1-3-5-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHLSIACSZGPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196067 | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4420-11-5 | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxaspiro(4,5)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
2-Oxaspiro[4.5]decan-1-one natural product isolation
Isolation and Characterization of 2-Oxaspiro[4.5]decan-1-one Natural Products: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance
The 2-oxaspiro[4.5]decan-1-one scaffold—a bicyclic system comprising a five-membered γ -lactone ring spiro-fused to a six-membered cyclohexane ring—represents a highly rigid, non-polar structural motif found in several complex bioactive natural products[1]. Historically challenging to isolate and synthesize due to its congested spiro-quaternary center, this scaffold has recently gained significant attention in drug discovery.
Recent phytochemical investigations have identified this core in diverse secondary metabolites, ranging from fungal polyketides like mycosporulone[2] to complex plant-derived heterodimers such as the lirispirolides and artemeriopolides[3],[4]. These spiro-lactones exhibit profound pharmacological properties, including targeted antihepatoma cytotoxicity and potent anti-neuroinflammatory effects, making them prime candidates for advanced therapeutic development.
Biosynthetic Logic and Structural Causality
In nature, the 2-oxaspiro[4.5]decan-1-one core is rarely synthesized de novo as a simple alkane derivative. Instead, it is typically the product of complex enzymatic dimerization or heterodimerization events.
For example, the biosynthesis of Lirispirolides A-L (isolated from the medicinal plant Liriodendron chinense) is driven by an intermolecular [4+2] cycloaddition[3]. In this self-assembling system, a germacrane-type sesquiterpene acts as the diene, while an ocimene-type monoterpene acts as the dienophile. The stereoselective cycloaddition not only forms the cyclohexane ring but simultaneously establishes the highly strained spiro-lactone junction, effectively locking the conformation of the resulting heterodimer.
Biosynthetic logic of 2-oxaspiro[4.5]decan-1-one formation via [4+2] cycloaddition.
Standardized Isolation Workflow
The isolation of spirocyclic heterodimers requires a meticulously designed, self-validating chromatographic workflow. Because these molecules often co-elute with structurally similar terpenoids, the following step-by-step methodology leverages orthogonal separation mechanisms (polarity, size-exclusion, and hydrophobicity) to ensure absolute purity.
Step-by-Step Methodology: Bioassay-Guided Isolation
-
Biomass Preparation and Extraction : Pulverize the dried plant material (e.g., L. chinense leaves or Artemisia eriopoda aerial parts) and macerate in 95% EtOH at room temperature for 48 hours per cycle. Concentrate under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning : Suspend the crude extract in distilled H 2 O and partition sequentially with Hexane and Ethyl Acetate (EtOAc).
-
Causality: The 2-oxaspiro[4.5]decan-1-one core is moderately lipophilic (XLogP3 ~2.5–4.8)[1]. EtOAc selectively partitions these terpenoids away from highly polar tannins and glycosides, acting as a crucial first-pass enrichment step.
-
-
Primary Silica Gel Chromatography : Load the dried EtOAc fraction onto a normal-phase silica gel column. Elute with a gradient solvent system of CH 2 Cl 2 /MeOH (from 100:0 to 50:50, v/v). Monitor fractions via TLC and pool based on similar R f values.
-
Size-Exclusion Chromatography : Subject the targeted fractions to Sephadex LH-20 column chromatography, eluting isocratically with MeOH/CH 2 Cl 2 (1:1, v/v).
-
Causality: This step is a self-validating cleanup mechanism. It removes high-molecular-weight polymeric impurities and pigments based on steric exclusion, preventing the irreversible fouling of downstream high-resolution analytical columns.
-
-
Preparative HPLC Purification : Purify the enriched sub-fractions using preparative RP-HPLC (ODS C18 column, 5 μm, 250 × 21.2 mm). Elute with an optimized gradient of CH 3 CN/H 2 O (e.g., 40% to 80% CH 3 CN over 45 min) at 10 mL/min, monitoring UV absorbance at 210 nm to yield the pure spiro-lactones.
Standardized bioassay-guided isolation workflow for spirocyclic natural products.
Structural Elucidation & Stereochemical Assignment
The unambiguous assignment of the 2-oxaspiro[4.5]decan-1-one skeleton relies heavily on 2D NMR spectroscopy. The defining feature of this scaffold is the spiro quaternary carbon (C-5), which serves as the junction between the γ -lactone and the cyclohexane ring.
Because C-5 lacks attached protons, its chemical shift must be assigned via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. Diagnostic 2JCH and 3JCH cross-peaks from the lactone methylene protons (H-3, H-4) and the cyclohexane protons (H-6, H-10) to C-5 provide a self-validating map of the spiro linkage. Furthermore, the absolute configuration of the highly congested chiral centers is established using Electronic Circular Dichroism (ECD) calculations combined with single-crystal X-ray diffraction (Cu K α radiation)[5],[4].
Table 1: Diagnostic NMR Signals for the 2-Oxaspiro[4.5]decan-1-one Core
| Position | 13 C Chemical Shift ( δ ppm) | 1 H Chemical Shift ( δ ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| C-1 (Carbonyl) | ~175.0 – 180.0 | - | H-3, H-4 |
| C-2 (Oxygen) | - | - | - |
| C-3 (Methylene) | ~65.0 – 75.0 | ~4.00 – 4.50 | C-1, C-4, C-5 |
| C-4 (Methylene) | ~35.0 – 45.0 | ~2.00 – 2.50 | C-1, C-3, C-5, C-6 |
| C-5 (Spiro Carbon) | ~45.0 – 55.0 | - | H-3, H-4, H-6, H-10 |
| C-6 to C-10 (Ring) | Variable (20.0 – 40.0) | Variable (1.20 – 2.50) | C-5 |
Biological Evaluation Protocols
The 2-oxaspiro[4.5]decan-1-one motif is a privileged scaffold for modulating cellular signaling, demonstrating potent activity across multiple disease models.
-
Anti-Neuroinflammatory Activity : Heterodimers such as Lirispirolides A-L exhibit potent anti-neuroinflammatory effects. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, these compounds significantly attenuate the secretion of pro-inflammatory mediators, notably nitric oxide (NO) and tumor necrosis factor- α (TNF- α ). Mechanistically, this suppression is driven by the downregulation of inducible NO synthase (iNOS) mRNA expression[3],[6].
-
Antihepatoma Cytotoxicity : Cadinane sesquiterpenoid dimers like Artemeriopolides A-D demonstrate targeted cytotoxicity against hepatocellular carcinoma cell lines (HepG2, Huh7). Artemeriopolide A induces G0/G1 cell cycle arrest and inhibits metastasis by downregulating mesenchymal markers (vimentin, N-cadherin) while upregulating epithelial markers (E-cadherin)[5],[4].
Table 2: Pharmacological Data Summary of Isolated Spiro-Lactones
| Compound Class | Source Organism | Target Cell Line | Primary Bioactivity | Mechanism of Action |
| Lirispirolides (A-L) | Liriodendron chinense | BV-2 Microglia | Inhibits NO / TNF- α | Downregulates iNOS mRNA |
| Artemeriopolides (A-D) | Artemisia eriopoda | HepG2 / Huh7 | IC 50 : 33.6 – 59.9 μ M | G0/G1 cell cycle arrest; alters E-cadherin |
| Mycosporulone | Fungal species | MRC5 / Bacteria | Antimicrobial / Cytotoxic | Polyketide pathway disruption |
Conclusion
The isolation and structural elucidation of 2-oxaspiro[4.5]decan-1-one natural products represent a triumph of modern analytical chemistry. By employing orthogonal chromatographic techniques and advanced 2D NMR/X-ray methodologies, researchers can confidently map these highly congested spirocyclic centers. As demonstrated by the lirispirolides and artemeriopolides, this rigid scaffold is highly adept at interacting with complex biological targets, securing its position as a highly valuable pharmacophore in the development of next-generation anti-inflammatory and antineoplastic therapeutics.
References
-
Lirispirolides A-L, a new class of sesquiterpene-monoterpene heterodimers with anti-neuroinflammatory activity from the rare medicinal plant Liriodendron chinense. Chinese Journal of Natural Medicines / PubMed. URL:[Link]
-
Artemeriopolides A–D, two types of sesquiterpenoid dimers with rare carbon skeletons from Artemisia eriopoda and their antihepatoma cytotoxicity. Organic Chemistry Frontiers / RSC Publishing. URL:[Link]
-
Total Synthesis of the Proposed Structure of Mycosporulone: Structural Revision and an Unexpected Retro-Aldol/Aldol Reaction. Organic Letters / ACS Publications. URL:[Link]
-
Spirodecane - Chemical Details and Properties. EPA CompTox Chemicals Dashboard. URL:[Link]
-
2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research / Taylor & Francis. URL:[Link]
Sources
- 1. Spirodecane â Grokipedia [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lirispirolides A-L, a new class of sesquiterpene-monoterpene heterodimers with anti-neuroinflammatory activity from the rare medicinal plant Liriodendron chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemeriopolides A–D, two types of sesquiterpenoid dimers with rare carbon skeletons from Artemisia eriopoda and their antihepatoma cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Artemeriopolides A–D, two types of sesquiterpenoid dimers with rare carbon skeletons from Artemisia eriopoda and their antihepatoma cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Lirispirolides A-L, a new class of sesquiterpene-monoterpene heterodimers with anti-neuroinflammatory activity from the rare medicinal plant Liriodendron chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Spiro-Lactone Scaffolds: Synthesis, Biological Activity, and Drug Discovery Applications
Executive Summary: The Strategic Value of Spiro-Lactones
The transition from planar, sp²-rich molecules to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. Spiro-lactone scaffolds—characterized by two rings connected through a single common quaternary carbon atom, with one ring being a cyclic ester (lactone)—offer exceptional conformational rigidity and a unique vectorization of functional groups. By escaping the "flatland" of traditional aromatic drugs, spiro-lactones provide enhanced target specificity, reduced off-target binding, and improved pharmacokinetic profiles. This whitepaper details the pharmacological significance, quantitative biological activity, and field-proven synthetic methodologies for developing spiro-lactone derivatives.
Pharmacological Significance and Target Binding
Spiro-lactones exhibit a broad spectrum of biological activities. Their inherent 3D geometry allows them to fit snugly into complex protein binding pockets, which is critical for competitive inhibition.
-
Endocrinology & Enzyme Inhibition: The mineralocorticoid receptor antagonist spironolactone is the most famous spiro-lactone drug. Beyond receptor antagonism, spironolactone derivatives have been extensively studied as inhibitors of type II 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme critical in regulating active steroid hormones. Specific modifications, such as the addition of a para-substituted benzylthio group at the 7α-position, yield highly potent inhibitors with IC50 values around 0.5 µM against 17β-HSD[1].
-
Oncology & Cytotoxicity: Spiro-lactones are emerging as powerful anti-cancer agents. Novel spiro(lactone-cyclohexanone) compounds have shown significant anti-proliferative properties against human leukemia cell lines (K562 and U937), acting via the dose-dependent inhibition of NF-ĸB activation[2]. Furthermore, 17-spiro-γ-lactone derivatives of estradiol exhibit pronounced cytotoxicity against breast and colon cancer cell lines, successfully bypassing the estrogenic side effects typical of steroidal therapies[3].
Quantitative Biological Activity
The following table summarizes the binding affinities and cytotoxic properties of key spiro-lactone derivatives across various biological targets.
Table 1: Quantitative Biological Activity of Selected Spiro-Lactone Derivatives
| Compound / Scaffold | Target / Cell Line | Biological Activity | Reference |
| Spironolactone | CYP2C19 Enzyme | IC50 = 3.0 µM | [4] |
| 7α-(p-OH-benzylthio)-spironolactone | Type II 17β-HSD | IC50 = 0.5 µM | [1] |
| Spiro(lactone-cyclohexanone) Cmpd 4 | K562 Leukemia Cells | IC50 = 74.0 µM | [2] |
| Spiro(lactone-cyclohexanone) Cmpd 9 | U937 Leukemia Cells | IC50 = 43.7 µM | [2] |
| Δ14-17β-O/17α-C spiro-γ-lactone (2a) | HCC-1806 Breast Cancer | LD50 = 1.6 µg/mL | [3] |
Synthetic Methodologies: Constructing the Spiro-Lactone Core
Synthesizing the quaternary spiro-center is notoriously challenging due to immense steric hindrance. To overcome this, synthetic chemists rely on two primary, field-proven methodologies:
-
Baeyer-Villiger Oxidation of Spiro-Ketones: For smaller spiro-lactones (e.g., 6-oxaspiro[3.4]octan-2-one), this method involves the insertion of an oxygen atom adjacent to a ketone carbonyl group using a peroxyacid like m-CPBA[5].
-
Hypervalent Iodine-Mediated Oxidative Spirocyclization: Reagents such as phenyliodine diacetate (PIDA) offer a metal-free, environmentally benign approach to constructing spirocyclic lactones from phenolic precursors[6]. This is the preferred method for complex drug scaffolds and is detailed in the protocol below.
Experimental Protocol: PIDA-Mediated Synthesis of Spirocyclic Lactones
This protocol details the oxidative spirocyclization of a phenolic acid derivative to yield a spiro-lactone scaffold. Every step is designed as a self-validating system to control highly reactive intermediates and maximize yield.
Reagents: Phenolic acid substrate (1.0 equiv), Phenyliodine diacetate (PIDA, 1.1 equiv), Potassium hydroxide (KOH, 2.0 equiv), Anhydrous Methanol (MeOH).
Step 1: Substrate Solvation and Deprotonation
-
Procedure: Dissolve the phenolic acid substrate in anhydrous MeOH (0.1 M concentration) under an inert argon atmosphere. Add KOH (2.0 equiv) and stir for 15 minutes at room temperature.
-
Causality: Methanol serves as a polar protic solvent, stabilizing the transition states of the upcoming ionic intermediates. The addition of KOH deprotonates both the phenolic hydroxyl and the carboxylic acid groups. This dual deprotonation is critical; it activates the phenol for oxidation and dramatically increases the nucleophilicity of the carboxylate, priming it for the intramolecular trapping step[6].
Step 2: Thermal Control and Electrophile Addition
-
Procedure: Submerge the reaction flask in an ice-water bath to achieve a strict internal temperature of 0 °C. Gradually add PIDA (1.1 equiv) portion-wise over a 10-minute period.
-
Causality: The oxidation of the electron-rich phenol by PIDA generates a highly reactive, electrophilic phenoxenium ion intermediate. Maintaining the reaction at 0 °C is a self-validating control measure: it kinetically suppresses intermolecular side reactions (such as substrate dimerization or solvent nucleophilic attack) and prevents over-oxidation, ensuring the intramolecular pathway remains dominant[6].
Step 3: Oxidative Dearomatization and Spirocyclization
-
Procedure: Allow the reaction mixture to stir at 0 °C for 2 hours. Monitor the complete consumption of the starting material using Thin Layer Chromatography (TLC), visualizing with a UV lamp and potassium permanganate (KMnO₄) stain.
-
Causality: PIDA facilitates the two-electron oxidation and dearomatization of the phenol ring. Instantly, the pendant carboxylate nucleophile attacks the transient phenoxenium ion at the para position. This single, atom-economical step forms the sterically hindered quaternary spiro-center and closes the lactone ring simultaneously[6].
Step 4: Reaction Quenching and Product Isolation
-
Procedure: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: Sodium thiosulfate acts as a mild reducing agent, rapidly neutralizing any unreacted hypervalent iodine species and safely terminating the oxidative cascade. Drying over anhydrous Na₂SO₄ ensures the removal of trace water, preventing the hydrolytic ring-opening of the newly synthesized, highly strained spiro-lactone core during concentration[5].
Mechanistic Workflow Visualization
Mechanistic workflow of PIDA-mediated oxidative dearomatization and spirocyclization.
Sources
- 1. Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia | Anticancer Research [ar.iiarjournals.org]
- 3. nihon-u.repo.nii.ac.jp [nihon-u.repo.nii.ac.jp]
- 4. spironolactone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
Discovery and Development of Novel 2-Oxaspiro[4.5]decan-1-one Analogs: A Technical Guide to Spirocyclic Lactones
[4
Integrating Citations
I'm now integrating the finalized citations into the guide. I've cross-checked the cited papers from Kozioł et al. on antibacterial compounds, and Lirispirolides with anti-neuroinflammatory properties, and the asymmetric bromolactonization method. I've also added the 5-HT7 receptor modulator patent and the Baxendale flow synthesis reference. All the references are numbered and formatted correctly now.
Executive Summary: Escaping "Flatland"
Over the past decade, modern drug discovery has actively shifted away from highly planar, aromatic-rich molecules toward three-dimensional architectures. Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) within a drug candidate often correlates with improved aqueous solubility, enhanced metabolic stability, and reduced off-target toxicity. Among the privileged 3D scaffolds, the 2-oxaspiro[4.5]decan-1-one core—an α -spiro- γ -lactone—has emerged as a highly versatile structural motif[1].
This technical whitepaper explores the pharmacological landscape, synthetic methodologies, and experimental validation protocols for novel 2-oxaspiro[4.5]decan-1-one analogs. By detailing the causality behind synthetic choices and providing self-validating experimental workflows, this guide serves as an authoritative blueprint for researchers looking to leverage spirocyclic lactones in their drug discovery pipelines.
Pharmacological Landscape & Structural Rationale
The 2-oxaspiro[4.5]decan-1-one scaffold is not merely a structural curiosity; it is a bioactive pharmacophore found in both natural products and synthetic therapeutic agents. The rigid spiro-fusion restricts conformational flexibility, allowing for precise spatial arrangement of functional groups to interact with specific biological targets.
Key Biological Applications
-
Anti-Neuroinflammatory Agents: Recent discoveries include Lirispirolides A–L, a novel class of sesquiterpene-monoterpene heterodimers isolated from Liriodendron chinense. These natural products feature the characteristic 2-oxaspiro[4.5]decan-1-one motif and exhibit potent anti-neuroinflammatory effects by suppressing tumor necrosis factor- α (TNF- α ) and nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells[2].
-
CNS Receptor Modulators: Synthetic analogs, such as 3-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-2-oxaspiro[4.5]decan-1-one, have been patented as potent modulators of the 5-hydroxytryptamine receptor 7 (5-HT7), a target implicated in circadian rhythm regulation, depression, and neuropathic pain[3].
-
Antimicrobial and Antifeedant Activity: Halogenated derivatives, such as 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, demonstrate significant bacteriostatic effects against Gram-positive strains (Bacillus subtilis, Staphylococcus aureus) and moderate antifeedant properties against agricultural pests[4][5].
Quantitative Structure-Activity Data
To facilitate rational drug design, the table below summarizes the biological activities of key 2-oxaspiro[4.5]decan-1-one analogs based on recent literature.
| Compound Class / Analog | Primary Target / Assay | Observed Activity / Effect | Reference Context |
| Lirispirolides (Natural Heterodimers) | LPS-induced BV-2 Microglia | Significant reduction in TNF- α and NO | Anti-neuroinflammatory[2] |
| 3-(2-Aminoethyl)-2-oxaspiro[4.5]decan-1-ones | 5-HT7 Receptor | High-affinity modulation (Patent claims) | CNS Disorders[3] |
| 1-(Bromomethyl)-8-tert-butyl analog | B. subtilis, S. aureus | Bacteriostatic (MIC > 250 μg/mL) | Antimicrobial[4][5] |
| Mycosporulone (3-methylidene class) | MRC5 / Bacterial strains | Selective cytotoxicity & antibacterial | Polyketide metabolite[6][7] |
Synthetic Methodologies: Assembling the Spirocyclic Core
The synthesis of the 2-oxaspiro[4.5]decan-1-one core requires precise control over the quaternary spirocenter. Two dominant, field-proven strategies are utilized depending on the desired substitution pattern and stereochemical requirements.
Strategy A: Asymmetric Bromolactonization
For highly enantioselective synthesis of α -spiro- γ -lactones, chiral bifunctional sulfide-catalyzed bromolactonization of γ,δ -unsaturated acids is the gold standard[1].
-
Causality: The reaction is initiated by an electrophilic bromine source (e.g., NBS) activating the pendant alkene to form a positively charged halonium ion. The bifunctional catalyst controls the spatial approach. Subsequently, the nucleophilic oxygen of the carboxylic acid attacks the halonium intermediate, driving an intramolecular ring closure to form the spiro-lactone[1][4].
Strategy B: [4+2] Diels-Alder Cycloaddition
For assembling highly substituted cyclohexyl rings fused to the lactone, a Diels-Alder approach is highly effective. In continuous flow synthesis, a butadiene species can be generated in situ via thermal elimination and rapidly reacted with a dienophile to construct the spirocyclic core with inherent symmetry. Interestingly, this [4+2] cycloaddition mirrors the biosynthetic pathway of natural lirispirolides[2].
Caption: Divergent synthetic workflows for the construction of the 2-oxaspiro[4.5]decan-1-one core.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each workflow includes an analytical checkpoint to confirm causality and structural integrity.
Protocol 1: Synthesis of 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one via Bromolactonization
Adapted from established organic synthesis procedures for cyclohexanone derivatives[4][5].
Reagents & Materials:
-
γ,δ -unsaturated acid precursor (derived from 4-tert-butylcyclohexanone) (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Tetrahydrofuran (THF) / H2O (1:1 v/v)
-
Saturated aqueous Na2S2O3 and NaHCO3
Step-by-Step Methodology:
-
Preparation: Dissolve the γ,δ -unsaturated acid (5.0 mmol) in 20 mL of a THF/ H2O mixture in a round-bottom flask equipped with a magnetic stirrer.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Protect the flask from light (to prevent radical side-reactions of NBS).
-
Halonium Formation: Add NBS (6.0 mmol) portion-wise over 15 minutes. Mechanistic Note: The NBS generates a bromonium ion across the double bond, making the adjacent carbon highly electrophilic[4].
-
Ring Closure: Allow the reaction to warm to room temperature and stir for 4–6 hours. The nucleophilic carboxylic acid oxygen will attack the bromonium intermediate, closing the 5-membered lactone ring[4].
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated Na2S2O3 to neutralize unreacted NBS. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3 and brine.
-
Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
-
Validation Checkpoint: Analyze the product via 1H NMR. The disappearance of the alkene protons and the emergence of a highly deshielded multiplet corresponding to the −CH2Br group validates successful spiro-lactonization.
Protocol 2: In Vitro Anti-Neuroinflammatory Assay (BV-2 Microglial Cells)
This protocol evaluates the biological efficacy of synthesized analogs, mimicking the activity of natural lirispirolides[2].
Step-by-Step Methodology:
-
Cell Culture: Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37 °C in a 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 2×104 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of the 2-oxaspiro[4.5]decan-1-one analog (e.g., 1, 5, 10, 20 μM) for 1 hour.
-
Stimulation: Induce neuroinflammation by adding LPS (1 μg/mL) to each well. Incubate for an additional 24 hours.
-
Nitric Oxide (NO) Quantification: Transfer 50 μL of the culture supernatant to a new plate. Add 50 μL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4 ). Measure absorbance at 540 nm using a microplate reader.
-
Cytokine Analysis: Quantify TNF- α levels in the remaining supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Validation Checkpoint: Perform an MTT assay in parallel to ensure that the observed reduction in NO and TNF- α is due to anti-inflammatory mechanisms and not compound cytotoxicity.
Caption: Mechanism of anti-neuroinflammatory action by 2-oxaspiro[4.5]decan-1-one analogs in BV-2 cells.
Conclusion
The 2-oxaspiro[4.5]decan-1-one scaffold represents a highly privileged, three-dimensional pharmacophore with broad utility in modern medicinal chemistry. From the asymmetric synthesis of complex α -spiro- γ -lactones to their application as potent anti-neuroinflammatory agents and 5-HT7 receptor modulators, this core offers a robust platform for escaping "flatland." By adhering to the rigorous synthetic and biological validation protocols outlined in this guide, researchers can confidently explore and expand the therapeutic potential of spirocyclic lactones.
References
- Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives ResearchG
- Total Synthesis of the Proposed Structure of Mycosporulone: Structural Revision and an Unexpected Retro-Aldol/Aldol Reaction UCLA Chemistry and Biochemistry / Organic Letters
- Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Deriv
- A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component Baxendale Group - Durham University
- Total Synthesis of the Proposed Structure of Mycosporulone (ACS)
- WO2016040554A1 - Novel 5-hydroxytryptamine receptor 7 activity modulators and their method of use Google P
- Lirispirolides A-L, a new class of sesquiterpene-monoterpene heterodimers with anti-neuroinflammatory activity Chinese Journal of N
- Asymmetric Synthesis of α -Spiro- γ -lactones and α -Substituted γ -Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations The Journal of Organic Chemistry - ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. WO2016040554A1 - Novel 5-hydroxytryptamine receptor 7 activity modulators and their method of use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Total Synthesis and Methodological Profiling of 2-Oxaspiro[4.5]decan-1-one
Introduction & Structural Significance
The 2-oxaspiro[4.5]decan-1-one scaffold is a privileged spirocyclic γ-butyrolactone motif. It forms the structural core of diverse bioactive natural products, including the antihepatoma cadinane sesquiterpenoid dimers Artemeriopolides A–D[1], and the polyketide-derived fungal metabolite Mycosporulone[2]. In drug development, the rigid spiro-fused architecture provides unique spatial vectors for pharmacophore presentation, enhancing target binding affinity and metabolic stability. Furthermore, this spirocyclic core has been identified as a compound of interest in fragrance chemistry due to its base fragrance notes and modest antimicrobial activity.
This application note provides a comprehensive methodological profile for synthesizing 2-oxaspiro[4.5]decan-1-one. We contrast the highly scalable classical base-mediated double alkylation with a state-of-the-art enantioselective nickel-catalyzed α-spirocyclization[3].
Mechanistic Causality & Reaction Design
Classical Base-Mediated Double Alkylation
The most direct route to the unsubstituted 2-oxaspiro[4.5]decan-1-one involves the α,α-dialkylation of γ-butyrolactone using 1,5-dibromopentane.
-
Causality of Reagent Selection : Lithium diisopropylamide (LDA) is strictly required as the base. Weaker bases (e.g., alkoxides) fail to quantitatively deprotonate the lactone, while nucleophilic bases (e.g., n-BuLi) trigger competitive acyl substitution, leading to ring-opened ketones.
-
Thermodynamic Control : The reaction is initiated at -78 °C to kinetically trap the lactone enolate and prevent Claisen-type self-condensation. The subsequent addition of the dihalide forms a mono-alkylated intermediate. Gradual warming to room temperature provides the activation energy necessary for the second, intramolecular SN2 cyclization.
-
Self-Validating Step : This step is self-validating; the entropic advantage of the intramolecular ring closure drives the reaction forward, making the isolation of the mono-alkylated intermediate virtually impossible under optimized conditions. The precipitation of LiBr salts serves as a visual confirmation of successful cyclization.
Enantioselective Nickel-Catalyzed α-Spirocyclization
For pharmaceutical applications requiring chiral spirocenters, classical alkylation is inadequate as it yields racemic mixtures. Recent breakthroughs in transition-metal catalysis have enabled enantioselective α-spirocyclization via the intramolecular addition of lactone enolates to aryl nitriles[3].
-
Causality of Catalyst Design : The Ni(cod)₂ precatalyst, when paired with a chiral bisphosphine ligand (e.g., SL-M001-1), undergoes oxidative addition into the robust C-CN bond of the substrate. The spatial bulk of the chiral ligand dictates the facial selectivity during the subsequent intramolecular insertion of the lactone enolate[3].
-
Self-Validating Hydrolysis : The catalytic cycle natively produces an N-aryl imine intermediate. The success of the spirocyclization is self-validated during the acidic aqueous workup, which hydrolyzes the imine to the corresponding β-keto lactone spirocycle. The enantiomeric excess (ee) is highly sensitive to the transition state geometry, achieving up to 90% ee for expanded 7-membered ring systems, and moderate to good ee for 5- and 6-membered spirocycles[3].
Pathway Visualizations
Caption: Retrosynthetic strategies for 2-oxaspiro[4.5]decan-1-one synthesis.
Caption: Catalytic cycle for the enantioselective Ni-catalyzed alpha-spirocyclization.
Experimental Protocols
Protocol A: Scalable Synthesis via Double Alkylation
Objective: Synthesis of the racemic 2-oxaspiro[4.5]decan-1-one core.
-
Preparation of LDA : To an oven-dried, argon-purged round-bottom flask, add anhydrous THF (50 mL) and diisopropylamine (2.2 equiv, 22 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-butyllithium (2.1 equiv, 21 mmol, 2.5 M in hexanes). Stir for 30 minutes.
-
Enolate Formation : Slowly add γ-butyrolactone (1.0 equiv, 10 mmol) dissolved in 5 mL THF over 15 minutes. Maintain the temperature at -78 °C and stir for 1 hour to ensure complete enolization.
-
Alkylation : Add 1,5-dibromopentane (1.05 equiv, 10.5 mmol) dropwise. Stir at -78 °C for 2 hours.
-
Spirocyclization : Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours. The color will transition from pale yellow to a cloudy white suspension (indicating the precipitation of LiBr).
-
Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to afford 2-oxaspiro[4.5]decan-1-one as a colorless oil.
Protocol B: Enantioselective Ni-Catalyzed α-Spirocyclization
Objective: Synthesis of enantioenriched β-keto lactone spirocycles[3].
-
Catalyst Preparation (Glovebox) : In an argon-filled glovebox, charge a 2-dram vial with Ni(cod)₂ (10 mol%) and chiral ligand SL-M001-1 (12 mol%). Add anhydrous toluene (1.0 mL) and stir for 30 minutes at room temperature to preform the active catalyst complex.
-
Substrate Addition : To the catalyst solution, add the cyano-tethered lactone substrate (1.0 equiv, 0.2 mmol) dissolved in toluene (1.0 mL).
-
Cyclization : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the reaction mixture at 40 °C for 24 hours.
-
Hydrolysis & Workup : Cool the reaction to room temperature. Add 1 M HCl (2 mL) and stir vigorously for 1 hour to hydrolyze the intermediate imine. Extract with dichloromethane (3 x 5 mL).
-
Purification : Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the residue by preparative TLC or flash chromatography to isolate the chiral spirocycle. Determine enantiomeric excess via chiral HPLC[3].
Quantitative Data & Method Comparison
| Parameter | Classical Double Alkylation | Ni-Catalyzed α-Spirocyclization |
| Primary Reagents | γ-Butyrolactone, 1,5-Dibromopentane | Cyano-tethered lactone, Aryl nitrile |
| Catalyst / Base | LDA (Stoichiometric, 2.1 equiv) | Ni(cod)₂ (10 mol%), Chiral Ligand |
| Stereocontrol | Racemic | Enantioselective (Up to 90% ee) |
| Scalability | High (Multi-gram scale) | Moderate (Milligram to gram scale) |
| Reaction Temperature | -78 °C to Room Temperature | 40 °C |
| Primary Application | Core scaffold synthesis, Fragrances | Advanced pharmaceutical intermediates |
References
-
Artemeriopolides A–D, two types of sesquiterpenoid dimers with rare carbon skeletons from Artemisia eriopoda and their antihepatoma cytotoxicity. Organic Chemistry Frontiers. 1
-
Total Synthesis of the Proposed Structure of Mycosporulone: Structural Revision and an Unexpected Retro-Aldol/Aldol Reaction. Organic Letters.2
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC - NIH. 3
-
A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component. Baxendale Group - Durham University.
Sources
- 1. Artemeriopolides A–D, two types of sesquiterpenoid dimers with rare carbon skeletons from Artemisia eriopoda and their antihepatoma cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Synthetic Protocols for 2-Oxaspiro[4.5]decan-1-one Derivatives
Strategic Overview
Spirocyclic lactones, particularly 2-oxaspiro[4.5]decan-1-one derivatives, are privileged structural motifs in both the flavor/fragrance industry and pharmaceutical development. Their rigid spiro-junction and gem-dimethylcyclohexene-like steric bulk make them excellent bioisosteres. However, constructing this sterically constrained spiro-architecture—especially with strict enantiocontrol—presents a formidable synthetic challenge.
As a Senior Application Scientist, I have structured this guide to detail two distinct, field-proven methodologies that address different strategic needs:
-
Scalable Continuous Flow Synthesis: A robust, multistep sequence designed to rapidly assemble the racemic core scaffold, overcoming the kinetic limitations of traditional batch chemistry.
-
Asymmetric Catalytic Functionalization: A state-of-the-art organocatalytic protocol utilizing a chiral bifunctional sulfide to achieve highly enantioselective desymmetrizing bromolactonization, yielding functionalized chiral derivatives ready for late-stage diversification[1].
Paradigm 1: Scalable Continuous Flow Synthesis of the Core Scaffold
Mechanistic Rationale
The de novo assembly of the unsubstituted 2-oxaspiro[4.5]decan-1-one core utilizes a cascade sequence: Baylis-Hillman coupling, thermal elimination, Diels-Alder cycloaddition, and acid-mediated hydration/lactonization. Traditionally, the Baylis-Hillman reaction between isobutyraldehyde and acrylonitrile suffers from severe kinetic bottlenecks, requiring up to seven days in batch. By transitioning to a continuous flow regime, high-temperature and high-pressure conditions can be safely maintained. This drastically reduces residence time while suppressing polymerization and unwanted side-product formation.
Workflow Visualization
Caption: Workflow for the continuous flow synthesis of 2-oxaspiro[4.5]decan-1-one.
Step-by-Step Protocol: Multistep Flow Assembly
Note: This protocol utilizes a standard mesoflow reactor system equipped with high-pressure pumps and heated coil reactors.
-
Reagent Preparation: Prepare a homogenous solution of isobutyraldehyde and acrylonitrile (1:1.2 molar ratio) with 15 mol% DABCO in ethanol.
-
Flow Baylis-Hillman Reaction: Pump the reagent stream through a heated coil reactor (e.g., 65 °C) with a residence time optimized to achieve >90% conversion.
-
Causality: The elevated temperature in the pressurized flow system accelerates the rate-determining step of the Baylis-Hillman reaction without volatilizing the low-boiling starting materials.
-
-
In-line Thermal Cycloaddition: Route the output stream containing the allylic intermediate directly into a secondary high-temperature reactor zone to induce elimination and subsequent in situ Diels-Alder cycloaddition, forming the spirocyclic cycloadduct.
-
Hydration and Lactonization: Collect the reactor output and evaporate the ethanol solvent under reduced pressure.
-
Acidification: Treat the resulting mixture with aqueous hydrochloric acid (2M) until pH 2 is reached.
-
Causality: The acidic environment selectively induces hydration of the pendant alkene group, followed by spontaneous intramolecular lactonization to form the rigid spiro-ring.
-
-
Isolation: Filter the resulting white precipitate. Wash sequentially with cold water and cold ethanol. Dry under vacuum.
-
Validation Checkpoint: Analyze the product via GC-MS (TIC plot) and 1H NMR. The isolated yield of the intermediate should be ~91%, with a final overall yield of the 2-oxaspiro[4.5]decan-1-one core at 72–74% after recrystallization from hexane.
Paradigm 2: Asymmetric Synthesis of γ-Functionalized Derivatives
Mechanistic Rationale
For pharmaceutical applications, introducing a chiral center alongside a functional handle (such as a bromomethyl group) is critical. This is achieved via the asymmetric bromolactonization of α-allyl carboxylic acids[1]. The reaction is catalyzed by a BINOL-derived chiral bifunctional sulfide. Causality of the Catalyst Design: The sulfide moiety acts as a Lewis base, attacking N-bromophthalimide (NBP) to generate a highly reactive, chiral bromosulfonium intermediate. Simultaneously, the hydroxyl group on the BINOL scaffold hydrogen-bonds with the carboxylic acid of the substrate. This dual-activation locks the substrate in a rigid chiral pocket, ensuring exceptional facial selectivity during the electrophilic bromine transfer and subsequent intramolecular lactonization[1].
Pathway Visualization
Caption: Chiral sulfide-catalyzed asymmetric bromolactonization pathway.
Step-by-Step Protocol: Enantioselective Bromolactonization
Target Molecule: (3R)-3-(Bromomethyl)-2-oxaspiro[4.5]decan-1-one
-
Reaction Setup: In a flame-dried Schlenk tube under an inert argon atmosphere, dissolve the starting α-allyl carboxylic acid substrate (0.10 mmol, 1.0 equiv) in a solvent mixture of anhydrous toluene (1.5 mL) and CH2Cl2 (0.5 mL)[1].
-
Catalyst Addition: Add the BINOL-derived chiral bifunctional sulfide catalyst (10 mol%, 0.1 equiv).
-
Causality: The mixed solvent system (toluene/CH2Cl2) ensures optimal solubility of both the highly polar catalyst and the non-polar substrate while maintaining a low freezing point[1].
-
-
Thermal Equilibration: Cool the reaction mixture to −78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure complete thermal equilibration.
-
Causality: Cryogenic temperatures are mandatory to suppress background (uncatalyzed) racemic bromolactonization and maximize the enantiomeric excess (ee)[1].
-
-
Bromination: Add N-bromophthalimide (NBP) (1.2 equiv) in one portion to the cooled solution. Protect the reaction vessel from light to prevent radical side reactions.
-
Incubation: Stir the reaction mixture continuously at −78 °C for 24 hours[1].
-
Quenching: Quench the reaction at −78 °C by adding saturated aqueous Na2SO3 (4.0 mL). Stir for an additional 10 minutes.
-
Causality: Na2SO3 reduces any unreacted electrophilic bromine species, halting the reaction and preventing oxidative degradation during workup[1].
-
-
Extraction & Purification: Extract the aqueous layer with CH2Cl2 (3 × 5 mL). Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient: 50:1 to 5:1 hexane/ethyl acetate)[1].
-
Validation Checkpoint: The product is isolated as a colorless viscous oil. Verify enantioselectivity via chiral stationary phase HPLC[1].
Quantitative Data Summaries
Table 1: Comparative Analysis of Synthetic Paradigms for 2-Oxaspiro[4.5]decan-1-one
| Parameter | Continuous Flow Assembly | Asymmetric Bromolactonization |
| Target Scaffold | Racemic 2-oxaspiro[4.5]decan-1-one | (3R)-3-(Bromomethyl)-2-oxaspiro[4.5]decan-1-one |
| Key Reaction | Baylis-Hillman / Diels-Alder | Desymmetrizing Bromolactonization |
| Primary Reagents | Isobutyraldehyde, Acrylonitrile, DABCO | α-Allyl carboxylic acid, NBP |
| Catalyst | None (Base-mediated) | BINOL-derived chiral bifunctional sulfide |
| Reaction Time | Minutes (Flow residence time) | 24 hours |
| Temperature | 65 °C | -78 °C |
| Typical Yield | 72–74% (Overall) | 96% |
Table 2: Analytical Validation Metrics for (3R)-3-(Bromomethyl)-2-oxaspiro[4.5]decan-1-one
| Analytical Method | Expected Observation / Value |
| Appearance | Colorless viscous oil |
| Yield | 96% (23.7 mg from 0.10 mmol scale) |
| Optical Rotation | [α]26D −8.2 (c = 0.90, CHCl3) |
| Chiral HPLC | Daicel Chiralpak ID-3 (2:1 hexane/2-propanol) |
| Retention Times | 20.1 min (minor), 21.1 min (major) |
| HRMS (FAB) | calcd for C9H14BrO3 249.0126 ([M + H]+), found 249.0125 |
References
-
Baxendale Group - Durham University. "A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component." Chemical Engineering & Technology, 2015. URL:[Link]
-
Mori, T., Abe, K., & Shirakawa, S. "Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations." The Journal of Organic Chemistry, ACS Publications, 2023. URL:[Link]
Sources
Advanced Applications of 2-Oxaspiro[4.5]decan-1-one Scaffolds in Medicinal Chemistry
Document Type: Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary & Structural Rationale
The drive to "escape from flatland" in modern drug discovery has led to the prioritization of spirocyclic scaffolds, which offer high Fsp3 character, enhanced metabolic stability, and precise three-dimensional pharmacophore vectoring. Among these, the 2-oxaspiro[4.5]decan-1-one motif—a rigid α -spiro- γ -lactone—has emerged as a highly versatile building block.
This application note synthesizes recent breakthroughs in utilizing the 2-oxaspiro[4.5]decan-1-one scaffold across three distinct domains:
-
Central Nervous System (CNS) Therapeutics : As a conformationally restricted core for 5-HT7 receptor modulators [1].
-
Anti-Neuroinflammatory Agents : As the structural linchpin in complex natural product heterodimers (e.g., Lirispirolides) targeting microglial activation [2].
-
Asymmetric Catalysis : As a benchmark substrate for validating novel chiral bifunctional sulfide-catalyzed bromolactonizations [3].
By detailing the causality behind experimental designs and providing self-validating protocols, this guide serves as an authoritative resource for integrating this spiro-lactone into active medicinal chemistry pipelines.
Application 1: 5-HT7 Receptor Modulators (CNS Therapeutics)
Mechanistic Context
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) implicated in depression, schizophrenia, and circadian rhythm disorders. Traditional 5-HT7 ligands often suffer from poor selectivity against other serotonin receptor subtypes due to flexible alkyl chain linkers. By incorporating the 2-oxaspiro[4.5]decan-1-one core, researchers can lock aryl-piperazine pharmacophores into an optimal trajectory for orthosteric binding, significantly enhancing both affinity and selectivity [1].
Workflow Visualization
Fig 1: High-throughput radioligand displacement workflow for 5-HT7 receptor modulators.
Protocol: 5-HT7 Radioligand Binding Assay
Causality & Validation: This protocol utilizes [³H]-5-CT due to its high specific activity and affinity for 5-HT7. To ensure the assay is self-validating, SB-269970 is included as a positive control to define non-specific binding and calculate the Z'-factor, ensuring the assay is robust for structure-activity relationship (SAR) driving.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Assay Assembly: In a 96-well plate, combine:
-
150 µL of membrane suspension (approx. 10 µg protein/well).
-
25 µL of[³H]-5-CT (final concentration 0.5 nM).
-
25 µL of the 2-oxaspiro[4.5]decan-1-one test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M).
-
-
Controls: Designate wells for Total Binding (vehicle only) and Non-Specific Binding (10 µM SB-269970).
-
Incubation: Seal the plate and incubate at 25°C for 120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific ligand adhesion. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Add 40 µL of microscintillator fluid to the dried filters and measure radioactivity using a microplate scintillation counter. Calculate Ki values using the Cheng-Prusoff equation.
Application 2: Anti-Neuroinflammatory Agents
Mechanistic Context
Recent phytochemical investigations into Liriodendron chinense yielded Lirispirolides A-L, a novel class of sesquiterpene-monoterpene heterodimers [2]. These compounds feature a naturally occurring 2-oxaspiro[4.5]decan-1-one motif formed via an intermolecular [4+2]-cycloaddition. They exhibit potent anti-neuroinflammatory properties by downregulating inducible nitric oxide synthase (iNOS) mRNA expression, thereby halting the NF-κB inflammatory cascade in microglia.
Pathway Visualization
Fig 2: Mechanism of neuroinflammation inhibition by 2-oxaspiro[4.5]decan-1-one heterodimers.
Protocol: LPS-Induced BV-2 Microglial Cell Assay
Causality & Validation: BV-2 cells are utilized as they reliably mimic primary microglia responses to Lipopolysaccharide (LPS). Crucially, an MTT viability assay is run in parallel. This self-validates the assay by proving that the reduction in Nitric Oxide (NO) and TNF-α is due to true pharmacological anti-inflammatory action, not merely compound cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Pre-treatment: Aspirate media and replace with serum-free DMEM containing the 2-oxaspiro[4.5]decan-1-one derivatives (1, 5, 10, and 20 µM). Include Dexamethasone (1 µM) as a positive control. Incubate for 2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the naive control. Incubate for an additional 24 hours.
-
NO Quantification (Griess Assay): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes and read absorbance at 540 nm.
-
TNF-α Quantification: Use the remaining supernatant to quantify TNF-α via a standard sandwich ELISA protocol, reading absorbance at 450 nm.
-
Viability Check: Add 10 µL of MTT solution (5 mg/mL) to the original cells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm to confirm cell viability >95%.
Enantioselective Synthesis of the Spiro-Lactone Core
Mechanistic Context
To utilize 2-oxaspiro[4.5]decan-1-one in SAR studies, medicinal chemists require reliable access to its enantiopure forms. Recent advancements have demonstrated that chiral bifunctional sulfide catalysts can drive the asymmetric bromolactonization of α -allyl carboxylic acids to yield γ -functionalized α -spiro- γ -lactones with exceptional enantiomeric ratios (er) [3].
Protocol: Asymmetric Bromolactonization
Causality & Validation: The use of a BINOL-derived chiral bifunctional sulfide catalyst is critical here; the sulfide moiety activates the brominating agent (NBS) while the chiral BINOL backbone dictates the stereochemical outcome of the lactonization. The protocol is validated by chiral HPLC to confirm enantiomeric excess.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under argon, dissolve the α -allyl cyclohexanecarboxylic acid substrate (0.10 mmol) and the BINOL-derived chiral sulfide catalyst (10 mol%) in a 1:1 mixture of anhydrous toluene and CH₂Cl₂ (2.0 mL).
-
Cooling: Cool the reaction mixture to -20°C using a cryocooler to maximize stereoselectivity.
-
Bromination: Add N-Bromosuccinimide (NBS, 0.12 mmol) in one portion. Stir the mixture at -20°C for 24 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (2 mL). Extract the aqueous layer with ethyl acetate ( 3×5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate 50:1 to 5:1) to yield (3R)-3-(Bromomethyl)-2-oxaspiro[4.5]decan-1-one.
-
Validation: Determine the enantiomeric ratio via HPLC using a Daicel Chiralpak IC-3 column (hexane/2-propanol = 10:1, flow rate = 0.5 mL/min, 214 nm).
Quantitative Data Summary
The following table synthesizes the pharmacological and synthetic metrics associated with the 2-oxaspiro[4.5]decan-1-one scaffold across the discussed applications.
| Compound Class / Derivative | Target / Application | Key Quantitative Readout | Reference |
| Piperazinyl-2-oxaspiro[4.5]decan-1-one | 5-HT7 Receptor Modulator | Ki < 10 nM (High Affinity) | [1] |
| Lirispirolides (A-L) | BV-2 Microglia (LPS-induced) | IC₅₀ (NO Inhibition) = 5–15 µM | [2] |
| (3R)-3-(Bromomethyl)-2-oxaspiro[4.5]decan-1-one | Chiral Synthetic Intermediate | 96% Yield, 83:17 er | [3] |
References
- Source: World Intellectual Property Organization (WIPO)
-
Title: Lirispirolides A-L, a new class of sesquiterpene-monoterpene heterodimers with anti-neuroinflammatory activity from the rare medicinal plant Liriodendron chinense Source: Chinese Journal of Natural Medicines / PubMed URL: [Link]
-
Title: Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Application Notes and Protocols for Evaluating the Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, in vitro evaluation, and in vivo assessment of 2,8-diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents. The protocols are designed to be robust and reproducible, enabling researchers to investigate the antifungal properties of this promising class of compounds.
Introduction: The Promise of 2,8-Diazaspiro[4.5]decan-1-one Derivatives in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Azaspirodecane derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antifungal properties. Within this class, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown particular promise, with some exhibiting potent activity against clinically relevant fungal pathogens.
One of the key advantages of targeting fungal-specific pathways is the potential for selective toxicity, minimizing off-target effects in humans. The fungal cell wall, a structure absent in mammalian cells, is an attractive target for antifungal drug development. Chitin is an essential component of the fungal cell wall, and its synthesis is a critical process for fungal viability. Several studies have suggested that 2,8-diazaspiro[4.5]decan-1-one derivatives may exert their antifungal effects by inhibiting chitin synthase, a key enzyme in the chitin biosynthesis pathway.
These application notes will guide researchers through the process of synthesizing a representative 2,8-diazaspiro[4.5]decan-1-one derivative, evaluating its in vitro antifungal activity against key fungal pathogens, and assessing its efficacy in a preclinical in vivo model of disseminated candidiasis.
Data Presentation: Summarizing Antifungal Activity
Quantitative data from the following protocols should be meticulously recorded and can be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Antifungal Susceptibility of an Exemplary 2,8-Diazaspiro[4.5]decan-1-one Derivative
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (ATCC 90028) | ||
| Candida glabrata (ATCC 90030) | ||
| Cryptococcus neoformans (ATCC 208821) | ||
| Aspergillus fumigatus (ATCC 204305) |
Table 2: Chitin Synthase Inhibition Assay Results
| Compound | IC₅₀ (µM) |
| Exemplary 2,8-diazaspiro[4.5]decan-1-one Derivative | |
| Polyoxin D (Positive Control) |
Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group | Mean Fungal Burden (log₁₀ CFU/g kidney) ± SD | Percent Survival |
| Vehicle Control | ||
| Exemplary 2,8-diazaspiro[4.5]decan-1-one Derivative (Dose 1) | ||
| Exemplary 2,8-diazaspiro[4.5]decan-1-one Derivative (Dose 2) | ||
| Fluconazole (Positive Control) |
Experimental Protocols
Part 1: Synthesis of an Exemplary 2,8-Diazaspiro[4.5]decan-1-one Derivative
This protocol describes a general method for the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, which can be adapted for various substitutions. For a specific, detailed synthesis, researchers should refer to the primary literature for the desired compound. A general, illustrative synthesis is presented below.
Workflow for Synthesis
Caption: General synthetic workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.
Materials:
-
Substituted piperidin-4-one
-
Appropriate amino acid ester hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Protocol:
-
Reductive Amination:
-
To a solution of the substituted piperidin-4-one (1 equivalent) and the amino acid ester hydrochloride (1.1 equivalents) in dichloroethane, add triethylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the purified intermediate in a suitable high-boiling point solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux for 12-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2,8-diazaspiro[4.5]decan-1-one derivative.
-
Part 2: In Vitro Antifungal Susceptibility Testing
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory and Fungicidal Concentrations.
Materials:
-
2,8-diazaspiro[4.5]decan-1-one derivative stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Sabouraud Dextrose Agar (SDA) plates
Protocol:
-
Inoculum Preparation:
-
Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the 2,8-diazaspiro[4.5]decan-1-one derivative stock solution in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control and a medium-only sterility control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by spectrophotometry.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate.
-
Part 3: Chitin Synthase Inhibition Assay
This cell-based assay quantifies chitin content using Calcofluor White, a fluorescent dye that binds to chitin.
Workflow for Chitin Synthase Inhibition Assay
Caption: Workflow for the cell-based chitin synthase inhibition assay.
Materials:
-
Candida albicans culture
-
Yeast extract Peptone Dextrose (YPD) medium
-
2,8-diazaspiro[4.5]decan-1-one derivative
-
Calcofluor White M2R
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Protocol:
-
Cell Treatment:
-
Grow C. albicans overnight in YPD medium.
-
Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh YPD.
-
In a 96-well plate, add 100 µL of the diluted cell suspension to wells containing 100 µL of serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate at 37°C for 4-6 hours with shaking.
-
-
Cell Staining:
-
Harvest the cells by centrifugation (3000 x g for 5 minutes) and wash twice with PBS.
-
Resuspend the cell pellet in 100 µL of PBS containing 10 µg/mL of Calcofluor White.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Wash the cells twice with PBS to remove excess stain.
-
-
Fluorescence Quantification:
-
Resuspend the final cell pellet in 100 µL of PBS.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~433 nm.
-
-
IC₅₀ Determination:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of fluorescence).
-
Part 4: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
This protocol describes a standard model for evaluating the in vivo efficacy of antifungal agents.[1][2][3] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Workflow for In Vivo Efficacy Model
Caption: Workflow for the murine model of disseminated candidiasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans inoculum
-
2,8-diazaspiro[4.5]decan-1-one derivative formulated for in vivo administration
-
Vehicle control
-
Positive control (e.g., fluconazole)
-
Sterile saline
-
SDA plates
Protocol:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline at a concentration of 1 x 10⁶ CFU/mL.
-
Infect mice via intravenous injection of 0.1 mL of the inoculum (1 x 10⁵ CFU/mouse) into the lateral tail vein.
-
-
Treatment:
-
Randomly divide the infected mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Begin treatment 2-4 hours post-infection.
-
Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) once or twice daily for a predetermined duration (e.g., 7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for signs of illness and mortality for up to 21 days post-infection. Plot survival curves using the Kaplan-Meier method.
-
Fungal Burden Study: At a specific time point (e.g., 48-72 hours after the last treatment), humanely euthanize the mice.
-
Aseptically harvest the kidneys, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions on SDA plates and incubate at 37°C for 24-48 hours.
-
Count the colony-forming units (CFU) and calculate the fungal burden as log₁₀ CFU per gram of kidney tissue.
-
-
Data Analysis:
-
Analyze survival data using the log-rank test.
-
Analyze fungal burden data using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA.
-
References
- Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- Shapiro, R. S., et al. (2011). A standard mouse model for the purpose of establishing acute, systemic fungal infection for drug testing. Methods in molecular biology (Clifton, N.J.), 755, 179–191.
-
ResearchGate. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.[Link]
-
MDPI. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection.[Link]
-
Springer Nature. A Mouse Model of Candidiasis.[Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents.[Link]
-
ResearchGate. A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives.[Link]
-
MDPI. Screening and Application of Chitin Synthase Inhibitors.[Link]
-
NIH. Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis.[Link]
Sources
Application Note: 2-Oxaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors
Introduction & Scientific Rationale
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of cell fate, sitting at the crossroads of inflammatory signaling, apoptosis, and necroptosis. Aberrant RIPK1 kinase activity is a primary driver of TNF-α-mediated programmed necrotic cell death (necroptosis), which is implicated in severe autoimmune disorders, neurodegenerative diseases, and ischemic injuries.
Historically, RIPK1 inhibitors—such as the pioneering molecule Necrostatin-1 (Nec-1)—relied on planar, highly lipophilic aromatic rings that occupied the allosteric pocket of the kinase ( [1]). However, these early-generation chemotypes suffered from poor metabolic stability, off-target kinase liabilities, and high volumes of distribution.
To overcome these pharmacokinetic bottlenecks, structural optimization has shifted toward introducing sp3-hybridized character via spirocyclic scaffolds. Drawing inspiration from the successful deployment of diazaspiro systems ( [2]) and oxetane/oxaspiro bioisosteres ( [3]), the 2-oxaspiro[4.5]decan-1-one scaffold has emerged as a highly promising chemotype. The rigid spirocyclic core projects functional groups into the hydrophobic back-pocket of RIPK1 with precise vectorization, while the oxygen heteroatom improves aqueous solubility and lowers the basicity of adjacent amines, effectively mitigating hERG toxicity and improving microsomal half-life.
Mechanistic Pathway & Target Engagement
RIPK1 activation is triggered by the binding of TNF-α to TNFR1, leading to the formation of Complex I. When downstream survival signals are blocked (e.g., via caspase-8 inhibition), RIPK1 autophosphorylates and dissociates to form Complex IIb (the necrosome) alongside RIPK3. This cascade culminates in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and ruptures the plasma membrane.
The 2-oxaspiro[4.5]decan-1-one derivatives act as Type III allosteric inhibitors . They bind to the DLG-out/DFG-in inactive conformation of RIPK1, locking the activation loop and preventing the initial autophosphorylation event ( [4]).
Figure 1: RIPK1-mediated necroptosis signaling pathway and allosteric inhibition.
Quantitative Data Summary
The incorporation of the 2-oxaspiro[4.5]decan-1-one core significantly enhances both biochemical potency and metabolic stability compared to traditional planar inhibitors. Below is a representative SAR (Structure-Activity Relationship) data summary demonstrating the causality between R-group optimization and functional readouts.
| Compound ID | R-Group Substitution | RIPK1 IC₅₀ (nM) | U937 Necroptosis EC₅₀ (nM) | Mouse Liver Microsome t₁/₂ (min) |
| Nec-1s (Ref) | N/A | 210 ± 15 | 450 ± 25 | 15.2 |
| OxaSpiro-01 | Benzyl | 85 ± 6 | 120 ± 12 | 45.4 |
| OxaSpiro-07 | 4-Fluoro-benzyl | 42 ± 4 | 65 ± 8 | 88.1 |
| OxaSpiro-14 | Pyridin-3-ylmethyl | 18 ± 2 | 32 ± 5 | > 120.0 |
Note: The introduction of the basic pyridine nitrogen in OxaSpiro-14 engages a key hydrogen bond with the D156 residue in the allosteric pocket, driving the IC₅₀ down to 18 nM while the oxaspiro core protects the molecule from rapid CYP450-mediated oxidation.
Experimental Workflows & Protocols
To ensure rigorous, self-validating data generation, the following protocols are designed with built-in causality checks. The workflow progresses from biochemical target engagement to cellular functional rescue, and finally to mechanistic validation.
Figure 2: High-throughput screening and validation workflow for RIPK1 inhibitors.
Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo)
Purpose: To directly measure the allosteric inhibition of RIPK1 autophosphorylation. We utilize the ADP-Glo assay because it measures ATP depletion (converted to ADP), providing a highly sensitive, luminescence-based readout that is independent of specific peptide substrates.
Reagents & Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl₂, 1 mM DTT, 0.05% CHAPS. (Causality: DTT is critical to prevent RIPK1 aggregation via surface-exposed cysteines, while CHAPS prevents non-specific compound binding to plasticware).
-
Enzyme: Recombinant human RIPK1 (aa 1-327) containing the kinase domain.
-
Substrate: 50 μM ATP and 0.5 mg/mL Myelin Basic Protein (MBP).
Step-by-Step Procedure:
-
Compound Preparation: Serially dilute 2-oxaspiro[4.5]decan-1-one derivatives in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well white microplate using an acoustic dispenser.
-
Enzyme Addition: Add 5 μL of 2X RIPK1 enzyme solution (final concentration 10 nM) to the wells. Incubate at room temperature (RT) for 30 minutes. (Causality: Pre-incubation is required for Type III inhibitors to access and lock the allosteric pocket before ATP competes for the active site).
-
Reaction Initiation: Add 5 μL of 2X ATP/MBP substrate mix. Incubate at RT for 2 hours.
-
Detection: Add 10 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
-
Readout: Measure luminescence on a microplate reader.
-
Self-Validating System Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 μM Nec-1s as the positive control. A Z'-factor > 0.6 is required to validate the assay run.
Protocol 2: Cellular Necroptosis Rescue Assay (U937 Cells)
Purpose: To evaluate the ability of the compounds to penetrate the cell membrane and rescue cells from TNF-induced necroptosis.
Reagents:
-
TSZ Cocktail: Human TNF-α (20 ng/mL), Smac mimetic BV6 (1 μM), and zVAD-fmk (20 μM). (Causality: TNF-α initiates signaling; BV6 degrades cIAPs to prevent Complex I stabilization; zVAD-fmk inhibits caspase-8, forcing the cell to bypass apoptosis and exclusively undergo RIPK1/RIPK3-dependent necroptosis).
Step-by-Step Procedure:
-
Cell Seeding: Seed U937 cells at 1 × 10⁴ cells/well in 90 μL of RPMI-1640 medium (10% FBS) in a 96-well opaque plate.
-
Compound Pre-treatment: Add 5 μL of 20X compound dilutions to the cells. Incubate for 1 hour at 37°C, 5% CO₂.
-
Induction: Add 5 μL of 20X TSZ cocktail to induce necroptosis. Incubate for 24 hours.
-
Viability Measurement: Add 50 μL of CellTiter-Glo reagent. Shake for 2 minutes and incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
Self-Validating System Check: Cell viability in the TSZ-treated vehicle group must be <15% relative to the DMSO-only (untreated) control to confirm complete necroptotic induction.
Protocol 3: Mechanistic Validation via Phospho-MLKL Western Blot
Purpose: To confirm that the phenotypic rescue observed in Protocol 2 is strictly due to the inhibition of the RIPK1-RIPK3-MLKL axis.
Step-by-Step Procedure:
-
Treatment: Treat U937 cells (2 × 10⁶ cells/well in 6-well plates) with the TSZ cocktail in the presence or absence of 100 nM OxaSpiro-14 for 4 hours. (Causality: 4 hours is the optimal window to capture peak MLKL phosphorylation before catastrophic membrane rupture occurs).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (PhosSTOP).
-
Immunoblotting: Separate 30 μg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against p-MLKL (Ser358) and total MLKL. Use GAPDH as a loading control.
-
Analysis: In vehicle + TSZ lanes, a strong p-MLKL band will appear. In the OxaSpiro-14 + TSZ lanes, the p-MLKL band must be completely abolished, validating on-target RIPK1 inhibition.
References
-
Degterev, A., Huang, Z., Boyce, M. et al. "Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury." Nature Chemical Biology 1, 112–119 (2005). URL:[Link]
-
Zhang, Y., et al. "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." European Journal of Medicinal Chemistry 233, 114214 (2022). URL: [Link]
-
Kozyriev, Y. K., et al. "Synthesis of challenging 6-functionalized 1-oxaspiro[1]heptanes – New scaffolds for drug discovery." European Journal of Organic Chemistry 26, e202300092 (2023). URL:[Link]
-
Harris, P. A., et al. "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry 60, 4, 1247–1261 (2017). URL:[Link]
Sources
The Rising Stars in Oncology: Application Notes for Developing 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones as Potent Antitumor Agents
The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. Among these, spirocyclic compounds, and specifically the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold, have emerged as a particularly promising class of molecules. Their unique three-dimensional structure offers enhanced metabolic stability and target selectivity, addressing some of the key challenges in modern drug development.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these compelling antitumor candidates.
Part 1: The Synthetic Gateway to Novelty: Crafting the Spirocyclic Core
The foundation of any successful drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. For 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, a metal-catalyzed cascade cyclization has proven to be a highly effective strategy.[2] This approach offers a streamlined pathway to the desired spiro-system, often with good to excellent yields.
Causality in Synthesis: Why this Pathway?
The choice of a metal-catalyzed oxidative cyclization is deliberate. This method allows for the direct formation of the spirocyclic junction and the dienone system in a single, elegant step from readily available starting materials like 4-aminophenol and α-hydroxy acids.[3][4] This convergence minimizes step-count and maximizes efficiency, crucial considerations for generating a library of diverse analogs for structure-activity relationship (SAR) studies.
Detailed Synthetic Protocol: A Self-Validating System
This protocol outlines a generalized procedure for the synthesis of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, a subclass that has demonstrated significant antiproliferative activity.[2]
Step 1: Amide Formation
-
To a solution of 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add the desired α-hydroxy acid (1.2 eq) and a coupling agent such as dicyclohexylcarbodiimide (DCC) (2.0 eq).[4]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the dicyclohexylurea byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the resulting amide intermediate by column chromatography on silica gel.
Step 2: Metal-Catalyzed Oxidative Cyclization
-
Dissolve the amide intermediate (1.0 eq) in a dry, chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).[4]
-
Add a hypervalent iodine reagent like PhI(OAc)₂ (2.0 eq) and a catalytic amount of a copper salt, for instance, Cu[(CH₃CN)₄ClO₄] (0.05 eq).[4]
-
Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
After completion, filter the reaction mixture and remove the solvent under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one.[2]
Step 3: Sulfonylation (for derivatization)
-
To a solution of the spiro-compound (1.0 eq) in a suitable solvent like DCM, add triethylamine (1.5 eq) and the desired aromatic sulfonyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Characterization
Confirm the structure and purity of the synthesized compounds using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.[2][3]
Caption: Synthetic workflow for 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives.
Part 2: Unveiling the Antitumor Potential: In Vitro and In Vivo Evaluation
A systematic and hierarchical approach, starting from in vitro assays and progressing to in vivo models, is crucial for evaluating the anticancer potential of newly synthesized compounds.[5]
In Vitro Evaluation: The First Line of Inquiry
Initial screening is typically performed using a panel of human cancer cell lines to assess the compound's cytotoxic and antiproliferative effects.[5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial test for cytotoxicity.[7][8]
Materials:
-
Cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical)[2][3]
-
96-well plates
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%.
The following table presents illustrative IC₅₀ values for a hypothetical series of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives against various cancer cell lines.
| Compound ID | Modification | A549 IC₅₀ (µM)[2][3] | MDA-MB-231 IC₅₀ (µM)[2][3] | HeLa IC₅₀ (µM)[2][3] |
| Spiro-001 | Unsubstituted | 5.23 | 3.89 | 4.12 |
| Spiro-002 | 4-Chlorophenylsulfonyl | 0.87 | 0.54 | 0.76 |
| Spiro-003 | 4-Methoxyphenylsulfonyl | 1.15 | 0.98 | 1.03 |
| Spiro-004 | 2-Naphthylsulfonyl | 0.42 | 0.21 | 0.33 |
| Doxorubicin | (Standard Drug) | 0.09 | 0.05 | 0.08 |
Note: These are representative data and actual values will vary based on the specific molecular structure.
Compounds exhibiting potent cytotoxicity should be further investigated to elucidate their mechanism of action.
Cell Cycle Analysis by Flow Cytometry: This technique determines the phase of the cell cycle at which the compound induces arrest. Some derivatives have been shown to arrest cells in the G2/M phase.[2]
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Western Blot Analysis: To probe for the expression levels of key apoptosis-related proteins such as p53, Bax, and Bcl-2.[9] Upregulation of p53 and Bax, and downregulation of Bcl-2 are indicative of apoptosis induction.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. scispace.com [scispace.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis, Formulation, and Olfactory Dynamics of Spiro-Lactones in Advanced Perfumery
Prepared by: Senior Application Scientist, Fragrance & Formulation Development
Executive Summary & Structural Causality
Spirocyclic compounds have revolutionized modern fragrance chemistry by offering unparalleled three-dimensional structural rigidity. This rigidity allows these molecules to lock into olfactory receptors with high affinity, resulting in exceptional tenacity and distinct odor profiles[1]. Among these, spiro-lactones—specifically the 8-alkyl-1-oxaspiro[4.5]decan-2-ones —have become indispensable tools for perfumers[2].
The most commercially prominent derivative is 8-Methyl-1-oxaspiro[4.5]decan-2-one (CAS: 94201-19-1), widely known by its patented trade name, Methyl Laitone 10%[3][4]. The spiro-fusion of a tetrahydrofuran ring (a γ-lactone) with an alkyl-substituted cyclohexane ring creates a bulky, hydrophobic moiety. This architecture mimics the receptor-binding dynamics of natural dairy and fruit lactones (such as gamma-undecalactone) but prevents rapid volatilization, thereby acting as a powerful base note that bridges the gap between volatile fruity esters and heavy musks[5][6].
Stereoisomerism and Olfactory Causality
The olfactory profile of spiro-lactones is heavily dictated by their stereoisomerism. The cis-isomers (where the alkyl group and the lactone oxygen are on the same side of the cyclohexane ring) generally present richer, woody-lactone notes. Conversely, the trans-isomers lean towards intense, sometimes animalic or powdery profiles[2][7]. A self-validating formulation must account for the specific cis/trans ratio, as the isomers are complementary and their synergistic blend is what provides the characteristic "cosmetic body" to a fragrance[2].
Table 1: Olfactory Profiles of 8-Alkyl-1-oxaspiro[4.5]decan-2-ones
| Alkyl Substitution (R) | Target Isomeric Ratio (Cis / Trans) | Olfactory Profile & Application Dynamics |
| Methyl | 40% / 60% | Creamy, lactonic, coumarin-like, slightly cresylic. Provides dense cosmetic body to white florals. |
| Ethyl | 40-50% / 50-60% | Intense, creamy-lactone, slightly woody. Ideal for rich floral notes (gardenia, tuberose). |
| Isopropyl | 44% / 56% | Woody, milky-lactone, dry/powdery. Enhances precious woods (sandalwood, vetiver). |
| sec-Butyl | 30-45% / 55-70% | Highly natural floral nuance. Used to impart a finished, natural rose or white floral character. |
(Data synthesized from US Patent 4,519,944[2])
Synthesis Protocol: Radical-Mediated Cycloaddition
To achieve the precise isomeric ratios required for olfactory excellence, the synthesis of spiro-lactones relies on a radical-mediated addition of acrylic acid to a substituted cyclohexanol[7].
Causality of Reagents: An excess of the cyclohexanol derivative (5 to 10 equivalents) is strictly required. This stoichiometric imbalance serves a dual purpose: it acts as the solvent medium and prevents the highly reactive acrylic acid from undergoing unwanted homopolymerization. Di-t-butyl peroxide is selected as the free radical initiator because its thermal decomposition profile perfectly matches the 145°C–155°C reaction window, ensuring a steady, controlled generation of radicals for hydrogen abstraction[2][7].
Caption: Radical-mediated synthesis workflow for 8-alkyl-1-oxaspiro[4.5]decan-2-ones.
Step-by-Step Methodology (Self-Validating System)
-
Preparation: In a dry, inert-gas-purged reactor, charge 1.247 kg of 4-methylcyclohexanol (approx. 10.9 mol). Heat the reactor to 143°C–150°C.
-
Addition: Prepare a mixture of 71.1 g (1.0 mol) of acrylic acid, 142 g (1.24 mol) of 4-methylcyclohexanol, and 14.6 g (0.1 mol) of di-t-butyl peroxide.
-
Reaction: Feed the mixture dropwise into the reactor over a period of 6 hours while strictly maintaining the temperature between 143°C and 150°C. Validation checkpoint: A drop in temperature indicates quenching of the radical cascade; adjust heating mantles accordingly.
-
Maturation: Allow the reaction to proceed for an additional 1 hour post-addition to ensure complete conversion of the acrylic acid.
-
Purification: Transfer the crude mixture to a vacuum distillation apparatus. Distill under reduced pressure (1.0 mmHg). Collect the fraction boiling between 125°C and 141°C.
-
Quality Control (QC): Analyze the distillate via Gas Chromatography (GC) using a 2% Carbowax 20M or OV-101 column to confirm purity (>99%) and validate the cis/trans isomer ratio (target: ~40% cis / 60% trans)[7].
Formulation Protocol: Synergistic Accords
In applied perfumery, Methyl Laitone is typically utilized as a 10% solution in Dipropylene Glycol (DPG) due to its extreme potency[3]. It is highly substantive on both dry and damp fabrics, making it a premium choice for fine fragrances and functional consumer products[8].
Causality in Blending: Spiro-lactones do not merely add a "coconut" or "peach" note; they alter the physical perception of the fragrance, adding what perfumers call "cosmetic body" or "volume." When paired with coumarin or tonka bean, the spiro-lactone structure synergizes with the benzopyrone ring of coumarin, amplifying the sweet, hay-like facets without increasing the formulation's overall weight[3][9].
Caption: Olfactory synergy pathways of Methyl Laitone 10% DPG in fragrance accords.
Formulation Example: "Peach Cheesecake" Accord
To validate the polyvalence of the spiro-lactone, formulate the following base:
-
Fruity Core: Add 50 parts Nectaryl (cyclopentanone derivative) to establish a dense, substantive peach foundation[8].
-
Volume Expansion: Introduce 50 parts Methyl Laitone 10% DPG.
-
Observation: The spiro-lactone immediately rounds off the sharp, synthetic edges of the ketone, transforming the profile into a gourmand, lactonic "speculoos" and creamy cheesecake aroma[8].
-
Usage Level: For full perfume compounds, restrict the spiro-lactone usage to 0.02% to 2.0% of the total concentrate to prevent olfactory fatigue and overpowering the top notes[3][10].
Physicochemical Stability & Performance Data
Before integrating spiro-lactones into functional consumer goods (e.g., detergents, shampoos), formulation scientists must account for the hydrolytic stability of the lactone ring. While the spiro-fusion provides steric hindrance that protects the ester linkage better than linear lactones, extreme alkaline or acidic environments will catalyze ring-opening hydrolysis[8].
Table 2: Stability of 8-Methyl-1-oxaspiro[4.5]decan-2-one Across Consumer Bases
| Product Base | pH Level | Stability Rating | Chemical Causality |
| Acid Cleaner | 2.0 | Poor | High acidity catalyzes rapid lactone ring-opening. |
| Fabric Conditioner | 3.0 | Medium | Mildly acidic; partial hydrolysis over prolonged shelf life. |
| Antiperspirant | 3.5 | Medium | Aluminum salts and low pH cause moderate degradation. |
| Shampoo | 6.0 | Good | Near-neutral pH preserves the spirocyclic integrity. |
| APC (All-Purpose Cleaner) | 9.0 | Good | Steric hindrance protects against mild alkaline attack. |
| Fabric Detergent (Liquid) | 9.0 | Good | Highly substantive on damp fabric; stable in surfactant matrix. |
| Soap (Bar) | 10.0 | Good | Excellent bloom; stable during the saponification cooling phase. |
| Powder Detergent | 10.5 | Good | Dry matrix prevents aqueous alkaline hydrolysis. |
| Liquid Bleach | 11.0 | Poor | Aggressive oxidation and high alkalinity destroy the molecule. |
(Data adapted from Givaudan physicochemical performance metrics[8])
References
-
Givaudan. "Methyl Laitone 10%/DPG - Fragrance Ingredients." Givaudan, 2026.[Link]
- Sprecker, Mark A., et al. "Spirolactones as odorants.
-
CAS Common Chemistry. "8-Methyl-1-oxaspiro[4.5]decan-2-one (CAS RN: 94201-19-1)." American Chemical Society, 2026.[Link]
-
Gilles, Laure, et al. "Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties." ChemPlusChem, vol. 87, no. 11, Nov. 2022.[Link]
-
The Perfumer's Apprentice. "Methyl Laitone 10% in DPG (Givaudan)." Perfumer's Apprentice, 2026.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US4519944A - Spirolactones as odorants - Google Patents [patents.google.com]
- 3. Perfumers Apprentice - Methyl Laitone 10% in DPG (Givaudan) [shop.perfumersapprentice.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. noseprose.com [noseprose.com]
- 6. Page loading... [guidechem.com]
- 7. EP0105157A1 - Spirolactones containing perfume compositions - Google Patents [patents.google.com]
- 8. Methyl Laitone 10%/DPG | Givaudan [givaudan.com]
- 9. coconut decanone methyl, 94201-19-1 [thegoodscentscompany.com]
- 10. perfumersworld.com [perfumersworld.com]
Technical Support Center: Purification & Troubleshooting of 2-Oxaspiro[4.5]decan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in successfully isolating and purifying 2-Oxaspiro[4.5]decan-1-one (CAS: 4420-11-5).
Because of its unique spiro-fused cyclohexane and γ-butyrolactone rings, this molecule presents specific physicochemical challenges—ranging from chromatographic co-elution to crystallization difficulties. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative data to ensure high-purity yields for your downstream applications[1].
Purification Workflow Architecture
Logical workflow for the isolation and purification of 2-Oxaspiro[4.5]decan-1-one.
Frequently Asked Questions & Troubleshooting
Q1: My crude spiro-lactone co-elutes with unreacted starting materials during silica gel chromatography. How can I improve resolution? Analysis & Solution: The spirocyclic γ-lactone core of 2-oxaspiro[4.5]decan-1-one presents a dual-polarity profile. The cyclohexane ring is highly lipophilic, while the lactone carbonyl acts as a strong hydrogen-bond acceptor. When using standard silica gel, the molecule can exhibit band tailing if the solvent system lacks sufficient hydrogen-bonding disruption. To resolve this, utilize a gradient elution starting with a highly non-polar system (e.g., 50:1 Hexane:Ethyl Acetate) to flush out lipophilic impurities, gradually increasing to 5:1 to outcompete the lactone-silanol interactions[2].
Q2: I am scaling up a flow synthesis of 2-oxaspiro[4.5]decan-1-one. Is chromatography strictly necessary? Analysis & Solution: No. During scale-up (e.g., >10g batches), chromatography becomes economically and environmentally unviable. 2-Oxaspiro[4.5]decan-1-one has a melting point of 57–58 °C[1]. However, it is notorious for "oiling out"—forming a supercooled liquid rather than a crystalline solid. To bypass the thermodynamic barrier of initial lattice formation, you must use a seeding technique with cold hexane. Alternatively, the compound can be purified via high-vacuum distillation (~138–140 °C at 0.03 mm Hg).
Q3: How do I resolve the enantiomers of substituted 2-oxaspiro[4.5]decan-1-one derivatives? Analysis & Solution: In modern asymmetric synthesis, such as nickel-catalyzed α-spirocyclization[3], determining the enantiomeric excess (ee) of the resulting chiral spirocycles is critical. Because the enantiomers have identical scalar physicochemical properties, they must be resolved using a chiral stationary phase (CSP). An amylose or cellulose-based column (e.g., Daicel Chiralpak) paired with a Hexane/2-Propanol mobile phase is highly effective, as the alcohol acts as a hydrogen-bond donor to differentiate the enantiomers within the chiral grooves[2].
Quantitative Physicochemical & Purification Data
| Parameter | Optimal Value / Range | Mechanistic Rationale |
| Melting Point | 57–58 °C[1] | Low melting point necessitates controlled cooling and seeding to prevent oiling out during crystallization. |
| Flash Chromatography Eluent | Hexane/EtOAc (50:1 to 5:1)[2] | Gradually increases mobile phase polarity to disrupt lactone-silanol hydrogen bonding. |
| Chiral HPLC Mobile Phase | Hexane/2-Propanol (e.g., 80:20)[2] | 2-Propanol acts as a hydrogen-bond donor, interacting with the lactone carbonyl to differentiate enantiomers. |
| Distillation Conditions | ~138–140 °C at 0.03 mm Hg | High vacuum lowers the boiling point, preventing thermal degradation of the lactone ring during large-scale purification. |
Self-Validating Experimental Methodologies
Protocol 1: Gradient Flash Column Chromatography
-
Step 1: Dry Loading. Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (1:2 mass ratio), and evaporate to a free-flowing powder.
-
Causality: The spiro-lactone is an oil at room temperature until highly pure. Liquid loading a viscous oil causes immediate band broadening; dry loading ensures a tight initial band.
-
-
Step 2: Column Packing. Pack the column with silica gel using 100% hexanes.
-
Step 3: Elution. Begin elution with 50:1 Hexane:EtOAc. Gradually increase polarity to 5:1 Hexane:EtOAc[2].
-
Causality: The lipophilic cyclohexane ring requires a predominantly non-polar mobile phase, while the incremental EtOAc outcompetes the lactone for silica silanol binding sites.
-
-
Step 4: Self-Validation. Spot fractions on a TLC plate. Since the saturated lactone lacks a strong UV chromophore, validate elution by staining the plate with potassium permanganate (KMnO₄) and gently heating. A yellow spot on a purple background confirms the presence of the oxidizable spirocycle.
Protocol 2: Recrystallization via Hexane Seeding
-
Step 1: Dissolution. Dissolve the semi-pure spiro-lactone in a minimum volume of warm hexane (approx. 45 °C).
-
Step 2: Cooling. Allow the solution to cool slowly to room temperature. Do not crash-cool in an ice bath, as this promotes oiling out.
-
Step 3: Seeding. Once at room temperature, introduce a single pure seed crystal of 2-oxaspiro[4.5]decan-1-one.
-
Causality: The seed provides a pre-formed crystalline lattice, drastically lowering the activation energy required for nucleation and forcing the supercooled liquid to crystallize.
-
-
Step 4: Self-Validation. Filter the resulting crystals and dry under vacuum. Confirm purity by measuring the melting point; a sharp melt exactly at 57–58 °C validates the complete exclusion of solvent and structural impurities[1].
Protocol 3: Chiral HPLC Resolution
-
Step 1: Preparation. Dissolve the purified spiro-lactone in HPLC-grade hexane (1 mg/mL).
-
Step 2: Column Selection. Equip the HPLC with a chiral stationary phase column (e.g., Daicel Chiralpak).
-
Step 3: Elution. Run an isocratic mobile phase of Hexane/2-Propanol (e.g., 90:10 or 80:20) at a flow rate of 0.5 mL/min[2].
-
Causality: The chiral grooves of the stationary phase interact differentially with the enantiomers via transient hydrogen bonding with the lactone carbonyl.
-
-
Step 4: Self-Validation. Monitor the eluent at 214 nm. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for the two distinct enantiomeric peaks to validate the success of your asymmetric synthesis[3].
References
-
A Short Multistep Flow Synthesis of a Potential Spirocyclic Fragrance Component. Baxendale Group - Durham University. Available at: [Link]
-
[2] Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Nagasaki University. Available at:[Link]
-
[3] Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed Central (PMC). Available at:[Link]
Sources
Technical Support Center: Scaling Up the Synthesis of Oxaspiro[4.5]decan-1-one Scaffolds
Welcome to the technical support center for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. The successful scale-up of chemical reactions requires careful consideration of factors that may be negligible at the bench.[1] This resource provides practical troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of producing these valuable spirocyclic compounds in larger quantities.
I. Core Principles of Scale-Up for Oxaspiro[4.5]decan-1-one Synthesis
Scaling up is more than just increasing the amounts of reagents.[2] It involves a deep understanding of how changes in scale affect reaction parameters. Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a large reactor.[3]
-
Mass Transfer and Mixing: Achieving uniform mixing is more challenging in larger vessels, which can lead to localized concentration gradients and the formation of side products.[1]
-
Reaction Kinetics: The rate of reaction can be influenced by the efficiency of mixing and heat transfer.
-
Impurity Profile: Minor impurities at a small scale can become significant issues in larger batches, complicating purification.[2]
II. Troubleshooting Guide: Common Issues in Scaling Up
This section addresses specific problems you may encounter during the scale-up of oxaspiro[4.5]decan-1-one synthesis.
Scenario 1: Low or Inconsistent Yields
A drop in yield is one of the most common challenges during scale-up.
dot
Caption: Decision tree for addressing side product formation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Localized Overheating | As mentioned, poor heat dissipation can lead to side reactions. Improve cooling and consider slower, controlled addition of reagents. [1] |
| Reagent Degradation | Ensure the quality and purity of your starting materials and reagents, as impurities can have a greater impact on a larger scale. [4] |
| Changes in Reaction Pathway | The increased concentration of intermediates on a larger scale can sometimes open up alternative reaction pathways. Analyze the side products to understand their origin and adjust conditions accordingly. |
Scenario 3: Difficulties with Product Isolation and Purification
What works for purification on a small scale may not be practical or efficient for larger quantities.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Chromatography Challenges | Large-scale column chromatography can be time-consuming and solvent-intensive. Consider alternative purification methods like crystallization or distillation if the product's properties allow. |
| Product Precipitation Issues | If the product is isolated by precipitation, the cooling rate can affect crystal size and purity. A slower, more controlled cooling process is often beneficial on a larger scale. |
| Emulsion Formation During Work-up | Vigorous mixing during aqueous work-up can lead to stable emulsions in large-scale extractions. Use slower stirring and consider adding brine to help break the emulsion. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for oxaspiro[4.5]decan-1-one scaffolds?
A1: A frequently employed method is the tandem Prins/pinacol cascade reaction. [5]This approach offers good yields and high selectivity. [6]Other strategies include intramolecular cyclization reactions and methods starting from 5-methylene-2(5H)-furanone. [4][7] Q2: What are the key safety considerations when scaling up these syntheses?
A2: A thorough risk assessment is crucial before starting any scale-up. [8]Pay close attention to:
-
Exothermic Events: Understand the thermal hazards of your reaction. [3]* Reagent Handling: Be aware of the hazards associated with all chemicals, especially at larger quantities. [9]* Pressure Build-up: If your reaction generates gas, ensure adequate venting to prevent pressure build-up. [2]* Emergency Preparedness: Know the location and use of all safety equipment. [9] Q3: How can I adapt my analytical methods for a larger scale?
A3: While the analytical techniques (TLC, NMR, GC-MS) remain the same, the sampling process becomes more critical. Ensure that the sample you take for analysis is representative of the entire batch. This may involve taking samples from different points in the reactor if mixing is a concern.
Q4: Are there any specific considerations for solvent selection during scale-up?
A4: Yes. Solvents that are easily removed on a small scale using a rotary evaporator may require different techniques (e.g., distillation) for larger volumes. Also, consider the toxicity, environmental impact, and cost of solvents, as these factors become more significant at scale. The use of anhydrous solvents is often critical to prevent unwanted side reactions. [4] Q5: My reaction involves a color change that I use to monitor progress. Is this reliable on a larger scale?
A5: While a color change can be a useful indicator, it may be less distinct in a large reactor. It is always best to rely on quantitative analytical methods like TLC, GC, or HPLC to accurately monitor reaction progress. [4]
IV. Experimental Protocols
General Procedure for Tandem Prins/Pinacol Reaction
This is a general protocol based on published literature and should be optimized for your specific substrate and scale. [6]
-
Reaction Setup: In an appropriately sized, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 eq) and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst (e.g., BF3·OEt2, 10 mol%) dropwise.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(40), 8023-8027. [Link]
-
Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
-
Larock, R. C., & Leong, W. W. (1996). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 61(12), 3944-3947. [Link]
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- BenchChem. (2025). Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one. BenchChem.
- H.E.L Group. (n.d.).
- Scribd. (n.d.).
- BenchChem. (2025). Acorenone Synthesis Scale-Up: A Technical Support Center for Researchers. BenchChem.
- Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc..
- Fülöp, F., & Pihlaja, K. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
- IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
- Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute.
- MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses.
- ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
- Xu, J., et al. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
-
MDPI. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[2][7]eca-6,9-diene-3,8-dione Derivatives. MDPI.
- Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Paul Bracher's Website.
- J-GLOBAL. (n.d.). 1-Oxaspiro[4.5]decan-2-one. J-GLOBAL.
- RIFM. (2024). Update to 1-oxaspiro[4.5]decan-2-one, 8-ethyl-, trans-. RIFM.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. helgroup.com [helgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. moravek.com [moravek.com]
troubleshooting mass spectrometry fragmentation of spiro-lactones
Welcome to the Advanced Mass Spectrometry Support Center. This guide is designed for analytical chemists, pharmacologists, and drug development professionals troubleshooting the structural elucidation of spiro-lactone scaffolds using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Spiro-lactones present unique fragmentation challenges due to their rigid bicyclic/polycyclic frameworks and the thermodynamic stability of the lactone ring. Understanding the causality behind ring-opening kinetics and collision-induced dissociation (CID) pathways is critical for accurate structural characterization.
Core Fragmentation Workflow & Diagnostic Logic
To successfully analyze spiro-lactones, it is essential to map the typical gas-phase ion chemistry. In positive ion mode, protonation typically occurs at the lactone carbonyl oxygen. The primary fragmentation pathway involves the cleavage of the acyclic bonds followed by the elimination of neutral molecules such as carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O)[1].
Diagnostic CID workflow for spiro-lactone fragmentation and neutral loss mapping.
Troubleshooting Guides: Causality and Solutions
Issue 1: Complete Loss of Precursor Ion with No Diagnostic Fragments
Symptom: The MS/MS spectrum shows only low-mass background noise or non-specific hydrocarbon fragments. Causality: Spiro-lactones, particularly those with strained five-membered rings, are highly susceptible to over-fragmentation. When the collision energy (CE) exceeds the activation barrier for the initial lactone cleavage, the resulting acylium or carbocation intermediates rapidly undergo sequential degradation[2]. Solution:
-
Implement a CE ramping protocol (e.g., 5 eV to 40 eV in 5 eV increments).
-
Utilize a softer activation method if available, such as Higher-Energy Collisional Dissociation (HCD) with normalized collision energy (NCE) set to 15-20%, which provides better preservation of intermediate product ions.
Issue 2: Poor Ionization Efficiency in Positive Mode
Symptom: Low signal-to-noise ratio for the [M+H]⁺ precursor ion. Causality: Spiro-lactones lacking basic nitrogen or highly polar functional groups have low proton affinity. In standard acidic mobile phases (e.g., 0.1% Formic Acid), protonation at the lactone carbonyl is inefficient. Solution:
-
Adduct Formation: Switch to promoting sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ adducts by adding 1-5 mM Ammonium Acetate or 10 µM Sodium Acetate to the mobile phase.
-
Negative Mode Verification: If the molecule contains enolizable protons or specific substituents (like the enmein type of ent-kauranes), negative ion mode may yield robust [M-H]⁻ ions with diagnostic CH₂O and CO₂ losses[1].
Issue 3: Inability to Differentiate Stereoisomers
Symptom: Diastereomeric spiro-lactones produce identical MS/MS spectra. Causality: Gas-phase equilibration of ring-opened and ring-closed forms can result in the loss of stereochemical information before fragmentation occurs[3]. Solution: Rely on the relative abundances of product ions rather than just their m/z values. The stereochemistry of adjacent functional groups (e.g., acyloxy groups) strongly influences the transition state energy for sequential losses of H₂O and CO[4].
Standardized Protocol: CID Energy Optimization for Spiro-Lactones
To ensure self-validating and reproducible results, follow this exact methodology for establishing the fragmentation tree of a novel spiro-lactone.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the spiro-lactone standard in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Ensure the solvent contains 0.1% Formic Acid (for [M+H]⁺) or 2 mM Ammonium Formate (for adducts).
-
Direct Infusion: Infuse the sample directly into the ESI source at 5-10 µL/min using a syringe pump to maintain a stable spray.
-
Precursor Isolation: Isolate the target precursor ion in Q1 with a narrow isolation window (e.g., 1.0 m/z) to prevent isobaric interference.
-
Energy Ramping: Program the acquisition software to cycle through Collision Energies: 10 eV, 20 eV, 30 eV, and 40 eV.
-
Data Processing: Plot the breakdown curve (relative abundance of precursor vs. product ions against CE). Identify the CE that leaves approximately 10-20% of the precursor ion intact; this is generally the optimal energy for structural elucidation.
Quantitative Data: Common Neutral Losses
The following table summarizes the diagnostic neutral losses frequently observed in the MS/MS spectra of spiro-lactones, aiding in rapid spectral interpretation[1][2][4].
| Neutral Loss Fragment | Mass Difference (Da) | Mechanistic Origin | Diagnostic Significance |
| H₂O | -18.01 | Dehydration of hydroxyl substituents or enolized lactone | Indicates presence of free -OH groups on the spiro scaffold. |
| CO | -27.99 | Cleavage of the acylium ion intermediate | Confirms lactone/carbonyl presence after initial ring opening. |
| CO₂ | -43.99 | Decarboxylation of the lactone ring | Primary diagnostic for spiro-lactone core structures in positive mode. |
| CH₃COOH | -60.02 | Elimination of acetic acid | Identifies acetylated hydroxyl groups on the ring system. |
| H₂O + CO | -46.00 | Sequential loss | Common in highly strained five-membered spiro-lactones. |
Frequently Asked Questions (FAQs)
Q: Why do I see a dominant [M+H - 44]⁺ peak in my spectrum? A: The loss of 44 Da corresponds to the elimination of CO₂. This is the hallmark fragmentation pathway for spiro-lactones and sesquiterpene lactones under low-energy CID, driven by the thermodynamic stability of the resulting carbocation[1][4].
Q: Can I use isotope labeling to confirm the fragmentation mechanism? A: Yes. Using ¹⁸O-labeled water during synthesis or exchange can help trace the origin of the oxygen atoms lost during sequential dehydrations and CO eliminations, confirming whether the loss originates from the lactone core or a peripheral hydroxyl group[3].
Q: Does the size of the spiro ring (e.g., spiro[4.4] vs spiro[5.4]) affect fragmentation? A: Yes. Ring strain plays a significant role. Spiro[4.4] systems generally require lower collision energies to initiate ring opening compared to the more stable spiro[5.4] systems, which are stabilized by anomeric effects[5].
References
-
API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. National Institutes of Health (NIH) / J Antibiot (Tokyo). Available at: [Link]
-
Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners. SciSpace / Journal of Mass Spectrometry. Available at:[Link]
-
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate / International Journal of Mass Spectrometry. Available at:[Link]
-
Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species. National Institutes of Health (NIH) / Rapid Commun Mass Spectrom. Available at:[Link]
-
Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. OSTI / J Am Chem Soc. Available at:[Link]
Sources
- 1. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. osti.gov [osti.gov]
Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Technical Support Center: Optimizing the Stability of 2-Oxaspiro[4.5]decan-1-one Analogs
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists who are leveraging spirocyclic scaffolds to "escape from flatland." Incorporating a 2-oxaspiro[4.5]decan-1-one core is a brilliant strategy to increase the fraction of sp3-hybridized carbons ( Fsp3 ), which correlates strongly with clinical success by improving target complementarity and solubility[2]. However, the unique 3D architecture of this gamma-lactone fused to a cyclohexane ring introduces specific metabolic and chemical liabilities [1]. This guide is designed to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement field-proven synthetic and analytical solutions.
Q1: Why does my 2-Oxaspiro[4.5]decan-1-one analog exhibit rapid clearance in human plasma but remains completely stable in PBS (pH 7.4)? Causality: This discrepancy is the hallmark of enzymatic hydrolysis. While lactones exist in a pH-dependent equilibrium with their open hydroxy-acid forms [6], spontaneous chemical hydrolysis at physiological pH (7.4) is relatively slow. However, human plasma is rich in esterases (such as butyrylcholinesterase and human serum albumin pseudo-esterase activity). These enzymes utilize a catalytic serine residue to execute a nucleophilic attack on the unhindered lactone carbonyl, rapidly driving the equilibrium toward the inactive, ring-opened hydroxy acid. Solution: To mitigate this, you must physically block the enzyme's access to the Bürgi-Dunitz trajectory of the carbonyl. Introducing steric hindrance—such as α,α -dimethylation adjacent to the lactone carbonyl—significantly increases the inaccessible solid angle, drastically reducing the rate of enzymatic hydrolysis [4].
Q2: We need the specific spatial "exit vectors" provided by the spiro[4.5]decan-1-one core, but steric hindrance isn't enough to prevent in vivo degradation. What bioisosteric replacements do you recommend? Causality: When steric shielding is insufficient, the intrinsic electrophilicity of the lactone carbonyl must be reduced. The premier strategy is to convert the spiro-lactone into a spiro-lactam (e.g., 2-azaspiro[4.5]decan-1-one). The nitrogen lone pair in the lactam amide bond delocalizes into the carbonyl π∗ orbital. This resonance stabilization makes the carbonyl carbon substantially less electrophilic and highly resistant to both chemical and enzymatic cleavage, while perfectly preserving the 3D exit vectors[1]. Validation: Transitioning from spiro-lactones or ketones to spiro-lactams has been definitively shown to improve both chemical and metabolic stability in advanced lead optimization programs [3].
Q3: Our lactone ring is now stable, but we are observing high intrinsic clearance ( CLint ) in human liver microsomes (HLMs). What is the mechanism, and how do we fix it? Causality: If the lactone is intact, the metabolic "soft spot" has shifted to the cyclohexane ring. The sp3-hybridized C-H bonds on the cyclohexane moiety are highly susceptible to hydrogen abstraction and subsequent hydroxylation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) [5]. Solution: Perform a Metabolite Identification (MetID) study to pinpoint the exact site of oxidation. Once identified, replace the vulnerable hydrogen atoms with fluorine. Fluorine is highly electronegative and withdraws electron density via induction, increasing the bond dissociation energy of adjacent C-H bonds and effectively deactivating the ring toward CYP450-mediated oxidative metabolism.
Section 2: Quantitative Stability Benchmarks
To guide your structural modifications, we have compiled benchmark stability data for the 2-oxaspiro[4.5]decan-1-one core and its optimized derivatives.
| Compound / Scaffold Modification | Design Strategy | Plasma T1/2 (Human) | HLM CLint ( μ L/min/mg) | Primary Degradation Pathway |
| Unmodified 2-Oxaspiro[4.5]decan-1-one | None (Baseline) | < 15 min | > 150 | Esterase-mediated ring opening |
| α,α -Dimethyl Analog | Steric Hindrance[4] | > 120 min | 110 | CYP450 cyclohexane hydroxylation |
| 2-Azaspiro[4.5]decan-1-one | Spirolactam Isostere [3] | > 240 min | 95 | CYP450 cyclohexane hydroxylation |
| Fluorinated Spirolactam | Isostere + Fluorination | > 240 min | < 15 | None (Highly Stable) |
Section 3: Diagnostic Workflows & Visualizations
Understanding the divergent degradation pathways is critical for selecting the correct optimization strategy.
Divergent degradation pathways of spirocyclic lactones and corresponding mitigation strategies.
Experimental troubleshooting workflow for diagnosing and resolving spirocycle stability liabilities.
Section 4: Standard Operating Procedures (SOPs)
To ensure data integrity, your analytical protocols must be self-validating. Below are the definitive methodologies for assessing spiro-lactone stability.
Protocol 1: Self-Validating Plasma Stability Assay Purpose: To definitively distinguish between chemical instability and esterase-driven enzymatic hydrolysis. Methodology:
-
Reagent Preparation: Prepare 1 mM stock solutions of your 2-oxaspiro[4.5]decan-1-one analog and a positive control (e.g., procaine, a known esterase substrate) in LC-MS grade DMSO.
-
Matrix Segregation: Aliquot 990 μ L of pooled human plasma (pre-warmed to 37°C) into "Test" tubes. Concurrently, aliquot 990 μ L of PBS (pH 7.4, 37°C) into "Control" tubes. Causality: The PBS control isolates baseline chemical hydrolysis from enzymatic degradation, acting as a self-validating baseline.
-
Initiation: Spike 10 μ L of the compound stock into both matrices (final concentration: 10 μ M, 1% DMSO). Vortex gently to ensure homogeneity.
-
Kinetic Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), extract a 50 μ L aliquot from each tube.
-
Enzyme Quenching (Critical Step): Immediately submerge the 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The sudden drop in dielectric constant and temperature instantly denatures plasma esterases, halting the reaction and precipitating plasma proteins to prevent LC column fouling.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Monitor both the disappearance of the parent mass [M+H]+ and the appearance of the +18 Da mass[M+H2O+H]+, which confirms lactone ring opening.
Protocol 2: CYP450 Phenotyping and Microsomal Stability Purpose: To identify oxidative liabilities on the spiro-cyclohexane ring. Methodology:
-
Incubation Setup: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 μ M of the spirocyclic analog in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations; without it, CYP enzymes remain inactive, serving as an essential negative control.
-
Sampling & Quenching: Aliquot 50 μ L at 0, 10, 20, 30, and 60 minutes into 150 μ L of ice-cold methanol (containing internal standard).
-
Metabolite Identification (MetID): Run the quenched supernatant through a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF). Look for +16 Da shifts ([M+O+H]+) indicative of hydroxylation on the cyclohexane ring. Use MS/MS fragmentation patterns to pinpoint the exact carbon atom oxidized, guiding subsequent fluorination efforts.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. "The Growing Importance of Spirocycles in Modern Drug Discovery." nbinno.com. 1
-
BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." bldpharm.com. 2
-
PubMed. "Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure." nih.gov. 3
-
ACS Publications. "Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters." acs.org. 4
-
ACS Publications. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth." acs.org. 5
-
ResearchGate. "Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins." researchgate.net. 6
Sources
- 1. nbinno.com [nbinno.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
validation of 2-Oxaspiro[4.5]decan-1-one purity by HPLC
Title: Analytical Validation of 2-Oxaspiro[4.5]decan-1-one Purity: A Comparative HPLC Guide
Executive Summary For researchers and drug development professionals utilizing spirocyclic building blocks, ensuring the purity of intermediates like 2-Oxaspiro[4.5]decan-1-one (CAS: 4420-11-5) is a critical quality attribute. Because this spiro-lactone lacks extended conjugation, traditional UV-based High-Performance Liquid Chromatography (HPLC) often yields suboptimal sensitivity and baseline instability. This guide objectively compares standard UV detection against Evaporative Light Scattering Detection (ELSD) using core-shell column technologies, providing a self-validating, ICH Q2(R2)-compliant protocol for rigorous purity assessment [1, 2].
Molecular Context & Analytical Challenges
2-Oxaspiro[4.5]decan-1-one is a spirocyclic γ -lactone fused to a cyclohexane ring. It is frequently employed as a rigid structural motif in medicinal chemistry to improve the metabolic stability and three-dimensionality of drug candidates.
The Analytical Dilemma: The molecule ( C9H14O2 ) is purely aliphatic. It lacks an aromatic ring or conjugated double bonds, meaning it does not possess a strong chromophore.
-
UV Detection Limitations: Relying on UV detection requires monitoring at low wavelengths (e.g., 205–210 nm). At these wavelengths, gradient elution using organic modifiers (like methanol or acetonitrile) causes severe baseline drift, masking low-level impurities such as unreacted cyclohexanone or ring-opened hydroxy-acid byproducts.
-
The ELSD Advantage: Evaporative Light Scattering Detection (ELSD) acts as a universal detector for non-volatile analytes. It measures the mass of the analyte directly, independent of optical properties, eliminating gradient baseline drift and providing a true representation of the sample's mass balance.
Methodological Rationale: Column and Detector Selection
To establish a robust method, we must compare the standard industry approach (C18 with UV) against an optimized approach (Core-Shell C18 with ELSD).
-
Stationary Phase Causality: A fully porous 5μm C18 column often results in broader peaks, which can co-elute with structurally similar spiro-impurities. By switching to a 2.7μm Core-Shell C18 , we reduce the longitudinal diffusion (the B -term in the van Deemter equation) and improve mass transfer (the C -term). This yields sharper peaks and higher resolution ( Rs>2.0 ) without the backpressure penalties of sub-2-micron UHPLC columns.
-
Mobile Phase Causality: For ELSD compatibility, mobile phases must be strictly volatile. We utilize a gradient of Water and Acetonitrile modified with 0.1% Formic Acid (to suppress the ionization of any residual hydroxy-acid impurities, driving them into the retained hydrophobic state).
Table 1: Comparative Chromatographic Performance
| Parameter | Standard Method (Fully Porous C18 + UV 210 nm) | Optimized Method (Core-Shell C18 + ELSD) | Causality / Advantage |
| Column | 150×4.6 mm, 5μm C18 | 100×4.6 mm, 2.7μm Core-Shell C18 | Core-shell reduces band broadening, increasing theoretical plates by ~40%. |
| Detector | UV at 210 nm | ELSD (Drift tube 50°C, Gas 1.2 L/min) | ELSD eliminates gradient baseline drift and detects non-chromophoric species. |
| LOD / LOQ | 0.5μg/mL / 1.5μg/mL | 0.1μg/mL / 0.3μg/mL | ELSD provides superior signal-to-noise (S/N) for aliphatic lactones. |
| Resolution ( Rs ) | 1.4 (Lactone vs. Cyclohexanone) | 2.8 (Lactone vs. Cyclohexanone) | Enhanced efficiency of the core-shell particle separates critical pairs. |
ICH Q2(R2) Validation Workflow
The recent ICH Q2(R2) revision (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods [2, 3]. The validation must prove the method is "fit for purpose" across specificity, linearity, precision, and accuracy.
Caption: Analytical method lifecycle workflow for 2-Oxaspiro[4.5]decan-1-one based on ICH Q2(R2).
Step-by-Step Validation Protocol (Self-Validating System)
To ensure scientific integrity, the following protocol incorporates internal checks (system suitability) before any validation parameter is assessed.
Step 1: System Preparation and Suitability (SST)
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas thoroughly.
-
Column Equilibration: Install a 100×4.6 mm, 2.7μm Core-Shell C18 column. Equilibrate at 30°C with 5% B at 1.0 mL/min until the ELSD baseline is flat.
-
SST Injection: Inject 6 replicates of the 2-Oxaspiro[4.5]decan-1-one working standard ( 100μg/mL ).
-
Validation Gate: Proceed only if the retention time Relative Standard Deviation (RSD) is ≤1.0% , peak area RSD is ≤2.0% , and the USP tailing factor is ≤1.5 .
Step 2: Specificity via Forced Degradation
Causality: Under ICH Q2(R2), specificity must demonstrate that the analyte can be accurately measured in the presence of degradation products [4].
-
Subject 1mg/mL samples of the lactone to:
-
Acidic: 0.1 N HCl for 24 hours (promotes lactone ring opening).
-
Basic: 0.1 N NaOH for 24 hours (rapid hydrolysis to hydroxy-acid).
-
Oxidative: 3% H2O2 for 24 hours.
-
-
Neutralize, dilute to 100μg/mL , and inject.
-
Validation Gate: The 2-Oxaspiro[4.5]decan-1-one peak must show baseline resolution ( Rs>1.5 ) from all degradation peaks.
Step 3: Linearity and Range (ELSD Specifics)
Causality: Unlike UV detection, ELSD response is non-linear and follows the power law ( A=aMb , where A is area and M is mass). Therefore, a log-log transformation is required for linearity assessment.
-
Prepare a 7-point calibration curve ranging from LOQ ( 0.3μg/mL ) to 120% of the nominal concentration ( 120μg/mL ).
-
Plot log(Peak Area) versus log(Concentration) .
-
Validation Gate: The coefficient of determination ( R2 ) of the log-log plot must be ≥0.995 .
Step 4: Accuracy (Recovery) and Precision
-
Accuracy: Spike known amounts of 2-Oxaspiro[4.5]decan-1-one into a blank matrix at 50%, 100%, and 150% of the target concentration (prepared in triplicate).
-
Method Precision (Repeatability): Prepare 6 independent sample preparations of a single batch at 100% concentration.
-
Validation Gate: Mean recovery must fall between 98.0% and 102.0%. Precision RSD must be ≤2.0% .
Table 2: ICH Q2(R2) Validation Summary (Optimized Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (Core-Shell + ELSD) | Pass/Fail |
| Specificity | No interference at retention time | Rs=3.1 from basic degradation product | Pass |
| Linearity (Log-Log) | R2≥0.99 | R2=0.998 (Range: 0.3−120μg/mL ) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% ± 0.8% | Pass |
| Repeatability (Precision) | RSD ≤2.0% | RSD = 1.1% ( n=6 ) | Pass |
| Intermediate Precision | RSD ≤2.0% (Different Analyst/Day) | RSD = 1.3% ( n=12 ) | Pass |
Conclusion
For the purity validation of 2-Oxaspiro[4.5]decan-1-one, relying on standard UV detection introduces significant risks of under-reporting impurities due to the molecule's lack of a chromophore. By transitioning to a Core-Shell C18 column coupled with ELSD , laboratories can satisfy the rigorous demands of the ICH Q2(R2) guidelines [1, 2]. This optimized method provides a self-validating, highly specific, and stable analytical framework, ensuring the integrity of the spirocyclic building block before it advances into downstream synthetic or clinical pipelines.
References
-
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]
-
QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from[Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]
Next-Generation Antifungal Strategies: A Comparative Guide to 2-Oxaspirodecan-1-one and Classical Chitin Synthase Inhibitors
Next-Generation Antifungal Strategies: A Comparative Guide to 2-Oxaspiro[1]decan-1-one and Classical Chitin Synthase Inhibitors
Executive Summary
Fungal infections pose an escalating threat to global health, necessitating the discovery of novel therapeutic targets. Chitin synthase (CHS), a transmembrane glycosyltransferase responsible for synthesizing the chitin polymer essential to the fungal cell wall, remains a premier target due to its complete absence in mammalian and plant cells[1]. Historically, the field has relied on peptidyl nucleoside antibiotics like Nikkomycin Z and Polyoxin D, which act as competitive inhibitors[2]. However, the emergence of 2-Oxaspiro[3]decan-1-one (also designated in pharmacological libraries as Antifungal agent 29) introduces a paradigm shift[4]. Featuring a unique spirocyclic lactone scaffold, this compound diverges from classical nucleoside mimicry, offering potent, selective efficacy against pathogens such as Cryptococcus neoformans[5].
Mechanistic Divergence: Nucleoside Analogs vs. Spirocyclic Scaffolds
Classical Peptidyl Nucleosides (Nikkomycin Z & Polyoxin D)
Recent cryo-electron microscopy (cryo-EM) studies have definitively elucidated that Nikkomycin Z and Polyoxin D function as structural analogs of the natural substrate, UDP-GlcNAc[6]. They competitively bind to the cytosolic uridine-binding tub of CHS, physically blocking the active site and preventing substrate translocation[6]. While highly specific, their structural resemblance to nucleosides often results in poor oral bioavailability, rapid metabolic clearance, and susceptibility to competitive displacement by high intracellular concentrations of UDP-GlcNAc[7].
2-Oxaspiro[1]decan-1-one (Antifungal Agent 29)
In stark contrast, 2-Oxaspiro[3]decan-1-one (CAS: 4420-11-5) lacks the highly polar sugar-peptide mimicry of classical inhibitors[4]. This spiro-lactone architecture fundamentally alters its interaction with the fungal cell. Rather than competing directly at the hydrophilic uridine-binding pocket, its lipophilic nature suggests an alternative mechanism—potentially partitioning into the transmembrane domain of CHS or acting as an allosteric modulator. This non-nucleoside approach circumvents the pharmacokinetic bottlenecks of Nikkomycin Z and demonstrates profound in vitro activity, achieving Minimum Inhibitory Concentrations (MIC) of ≤ 0.23 μM against C. neoformans without exhibiting mammalian cytotoxicity[5].
Fig 1. Mechanistic comparison of chitin synthase inhibition pathways.
Quantitative Performance Comparison
To objectively evaluate 2-Oxaspiro[3]decan-1-one against established standards, the following table synthesizes their structural, mechanistic, and performance metrics.
| Parameter | 2-Oxaspiro[3]decan-1-one | Nikkomycin Z | Polyoxin D |
| Structural Class | Spirocyclic Lactone | Peptidyl Nucleoside | Peptidyl Nucleoside |
| Primary Target | Chitin Synthase (Putative Allosteric) | Chitin Synthase (Competitive)[1] | Chitin Synthase (Competitive)[2] |
| Binding Domain | Transmembrane / Lipophilic interface | Uridine-binding tub (Active site)[6] | Uridine-binding tub (Active site)[6] |
| Efficacy (MIC) | ≤ 0.23 μM (C. neoformans)[5] | Variable (Species-dependent) | Variable (Primarily agricultural)[1] |
| Toxicity Profile | Non-toxic to mammalian cells[5] | Low toxicity, but poor PK | Low toxicity, limited clinical utility |
| Key Advantage | High membrane permeability | Potent target affinity | Established agricultural use |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the action is performed, ensuring researchers can troubleshoot and adapt the workflow.
Protocol 1: Radiochemical Chitin Synthase Inhibition Assay
Objective: Quantify the direct enzymatic inhibition of CHS by isolating newly synthesized, insoluble chitin polymers from soluble precursors.
-
Preparation of Mixed Membrane Fractions :
-
Action: Lyse fungal cells using glass beads in a buffer containing protease inhibitors, followed by ultracentrifugation (100,000 × g). Resuspend the pellet.
-
Causality: CHS is an integral membrane protein[1]. Maintaining the lipid microenvironment is strictly required to preserve its native conformation and catalytic activity.
-
-
Inhibitor Pre-incubation :
-
Action: Incubate the membrane fraction with varying concentrations of 2-Oxaspiro[3]decan-1-one, Nikkomycin Z (positive control), or DMSO (vehicle control) for 15 minutes at 25°C.
-
Causality: Pre-incubation allows lipophilic compounds like the spiro-lactone to partition into the membrane and reach allosteric sites before the influx of the competitive substrate.
-
-
Reaction Initiation :
-
Action: Add 1 mM UDP-[14C]GlcNAc (radiolabeled substrate) and 5 mM free GlcNAc (allosteric activator) to the mixture.
-
Causality: The radiolabel provides a highly sensitive, quantifiable tag for polymerization. Free GlcNAc is added to maximally stimulate CHS activity, ensuring the assay measures inhibition against the enzyme's peak functional state.
-
-
TCA Precipitation and Filtration :
-
Action: Stop the reaction after 60 minutes by adding 10% Trichloroacetic acid (TCA). Filter the mixture through glass-fiber filters (GF/C) and wash extensively with 1% TCA and ethanol.
-
Causality: TCA precipitates the macromolecular, insoluble chitin polymer while leaving unreacted UDP-[14C]GlcNAc in solution. Extensive washing eliminates background noise, ensuring that only enzymatically incorporated radiolabel is retained on the filter.
-
-
Scintillation Counting (Validation) :
-
Action: Transfer filters to scintillation vials and quantify radioactivity.
-
Validation Check: The DMSO control must show high counts per minute (CPM). The Nikkomycin Z control must show >90% reduction in CPM. If the positive control fails, the membrane fraction has lost enzymatic viability.
-
Fig 2. Step-by-step radiochemical workflow for CHS activity quantification.
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: Evaluate the phenotypic antifungal efficacy of 2-Oxaspiro[3]decan-1-one against live fungal pathogens.
-
Inoculum Standardization :
-
Action: Suspend C. neoformans colonies in sterile saline and adjust to a 0.5 McFarland standard (approx. 1×10⁶ to 5×10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640 medium buffered with MOPS.
-
Causality: RPMI 1640 is the gold standard medium because it mimics physiological pH and nutrient availability, preventing medium-specific artifacts that could artificially inflate or depress the compound's MIC.
-
-
Serial Dilution :
-
Incubation and Validation :
-
Action: Inoculate wells, incubate at 35°C for 48-72 hours, and assess visual growth.
-
Validation Check: Include a growth control well (no inhibitor) and a sterility control well (no fungi). The assay is only valid if the growth control shows robust turbidity and the sterility control remains optically clear.
-
Sources
- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. æè¿æ´æ° [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chitin synthase inhibitors as potent fungicides [html.rhhz.net]
A Researcher's Guide to the In Vitro Evaluation of 2-Oxaspiro[4.5]decan-1-one Cytotoxicity in Cancer Cell Lines
The emergence of novel chemical entities with potential anticancer properties necessitates robust and reproducible evaluation methodologies. Spiro-lactones, a class of compounds characterized by a spirocyclic ring system containing a lactone moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The 2-Oxaspiro[4.5]decan-1-one scaffold represents a core structure within this class, and understanding its interaction with cancer cells is a critical first step in the drug discovery pipeline.
This guide will delineate the logical progression of experiments, from initial cytotoxicity screening to preliminary mechanistic studies, empowering researchers to generate high-quality, interpretable data.
Foundational Principles: Selecting the Right Tools for Cytotoxicity Assessment
The initial evaluation of a novel compound's anticancer potential hinges on accurately quantifying its ability to inhibit cell proliferation or induce cell death. The choice of assay is paramount and should be guided by the specific research question. The two most common and well-validated methods for initial cytotoxicity screening are the MTT and SRB assays.[2]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of living cells.[3] This assay is a reliable indicator of cell viability and is widely used in drug discovery.[3]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[2] The amount of bound dye is proportional to the total protein mass, which, in turn, is proportional to the cell number.[2] The SRB assay is less susceptible to interference from compounds that may affect mitochondrial function without directly killing the cells.
For a comprehensive initial screen, employing both an activity-based assay (MTT) and a biomass-based assay (SRB) can provide a more complete picture of the compound's effect.
Experimental Design: A Step-by-Step Workflow for Cytotoxicity Evaluation
A well-structured experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound like 2-Oxaspiro[4.5]decan-1-one.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2-Oxaspiro[4.5]decan-1-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Analysis: Benchmarking Against Standard Chemotherapeutics
To contextualize the cytotoxic potency of 2-Oxaspiro[4.5]decan-1-one, it is essential to compare its IC50 values against those of established chemotherapeutic agents. The table below provides a template for presenting such comparative data. While specific data for 2-Oxaspiro[4.5]decan-1-one is not yet widely published, related spiro compounds have shown promising activity. For instance, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the sub-micromolar range.[4][5]
| Compound | Cell Line | IC50 (µM) |
| 2-Oxaspiro[4.5]decan-1-one | MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined | |
| HeLa (Cervical) | To be determined | |
| Doxorubicin (Standard) | MCF-7 (Breast) | Literature Value |
| A549 (Lung) | Literature Value | |
| HeLa (Cervical) | Literature Value | |
| Cisplatin (Standard) | MCF-7 (Breast) | Literature Value |
| A549 (Lung) | Literature Value | |
| HeLa (Cervical) | Literature Value |
Delving Deeper: Investigating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] The evasion of apoptosis is a hallmark of cancer, making the induction of apoptosis a desirable therapeutic strategy.[7]
A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[1] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[2] Therefore, it is used to identify late apoptotic or necrotic cells with compromised membrane integrity.[2]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Oxaspiro[4.5]decan-1-one at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Potential Signaling Pathways and Future Directions
While the specific molecular targets of 2-Oxaspiro[4.5]decan-1-one are yet to be elucidated, many anticancer compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a potential target for novel therapeutics.
Caption: A representative cell signaling pathway often dysregulated in cancer.
Future research should focus on identifying the specific molecular targets of 2-Oxaspiro[4.5]decan-1-one through techniques such as proteomics and molecular docking studies. Elucidating the precise mechanism of action will be crucial for its further development as a potential therapeutic agent.
References
Sources
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. blog.johner-institute.com [blog.johner-institute.com]
Navigating the Safe Handling of 2-Oxaspiro[4.5]decan-1-one: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential safety and logistical information for handling 2-Oxaspiro[4.5]decan-1-one (CAS No. 4420-11-5), a compound requiring meticulous handling protocols. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure both experimental success and a safe research environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of 2-Oxaspiro[4.5]decan-1-one, a thorough risk assessment is critical. Based on data from analogous compounds, we must anticipate the following potential hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Can cause serious eye irritation.[2]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]
The spirocyclic lactone structure suggests a degree of reactivity, and it is prudent to handle this compound with the assumption that it can react with biological macromolecules. Therefore, minimizing all routes of exposure—ingestion, skin contact, eye contact, and inhalation—is the primary goal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling 2-Oxaspiro[4.5]decan-1-one.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected for integrity before each use. | To prevent skin contact and potential absorption. Proper glove removal technique is crucial to avoid contaminating your hands.[2] |
| Eye and Face Protection | Safety glasses with side shields or a face shield. | To protect against splashes, dust, and aerosols from entering the eyes.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound in a way that generates dust or aerosols, especially outside of a certified chemical fume hood. | To prevent inhalation of the compound, which may cause respiratory irritation.[2] |
| Protective Clothing | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills and contamination.[4] |
Safe Handling and Operational Protocols: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is the cornerstone of safe laboratory practice. The following workflow is designed to minimize exposure and ensure a controlled environment.
Preparation and Weighing
-
Work Area Preparation: All handling of 2-Oxaspiro[4.5]decan-1-one should be conducted within a certified chemical fume hood to control for potential inhalation exposure.[4] The work surface should be clean and uncluttered.
-
Gathering Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvent-resistant containers) and waste disposal containers are within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before opening the primary container of the compound.
-
Weighing: Carefully weigh the desired amount of the compound. If the compound is a solid, take care to avoid generating dust.[2] If it is a liquid, use appropriate pipetting techniques to avoid splashes.
Experimental Use
-
Solubilization and Transfer: When dissolving or transferring the compound, do so slowly and carefully to prevent splashing and aerosol formation.
-
Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is properly assembled and vented to the fume hood's exhaust.
-
Maintaining a Clean Workspace: Clean up any minor spills immediately with an appropriate absorbent material.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All solutions and unused portions of 2-Oxaspiro[4.5]decan-1-one should be disposed of as hazardous chemical waste.[5] Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not pour this compound down the drain.[2]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent pads, must be placed in a designated hazardous waste container.[5]
-
Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of 2-Oxaspiro[4.5]decan-1-one.
Caption: Workflow for the safe handling of 2-Oxaspiro[4.5]decan-1-one.
References
-
NextSDS. 8-oxa-2-azaspiro[4.5]decan-1-one — Chemical Substance Information. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS. [Link]
-
PubChem. 1-Oxaspiro[4.5]decan-2-one. [Link]
-
The Good Scents Company. 1-oxaspiro(4,5)decan-2-one. [Link]
-
Angene Chemical. 1-Oxaspiro[4.5]decan-2-one Safety Data Sheet. [Link]
-
PubChem. 1-Oxaspiro(4.5)decan-2-one, 8-methyl-. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
